Flubromazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513609 | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647-50-9 | |
| Record name | Flubromazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubromazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUBROMAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Flubromazepam: A Technical Guide to NMR and GC-MS Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical characterization of Flubromazepam, a designer benzodiazepine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents key analytical data to aid in the identification and quantification of this compound.
Introduction
This compound, chemically known as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a psychoactive substance that has emerged on the novel psychoactive substances (NPS) market.[1][2] Accurate and robust analytical methods are crucial for its unambiguous identification in forensic and clinical settings. This guide focuses on two of the most powerful techniques for structural elucidation and identification: NMR and GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in confirming its chemical structure.[3][4]
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of this compound is detailed below.
Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).[5]
-
Add a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]
Instrumentation:
-
A 400 MHz NMR spectrometer (e.g., Bruker DRX 400) is suitable for acquiring detailed spectra.[3]
Data Acquisition:
-
Record 1D spectra for ¹H and ¹³C nuclei.
-
To aid in structural assignment, 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.[3][5]
Quantitative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) [3]
| Proton | Chemical Shift (δ) [ppm] | Multiplicity |
| H-3 | 4.33 | s |
| H-6 | 7.63 | d |
| H-8 | 7.48 | dd |
| H-9 | 7.18 | d |
| H-3' | 7.35-7.45 | m |
| H-4' | 7.10-7.20 | m |
| H-5' | 7.50-7.60 | m |
| H-6' | 7.25-7.35 | m |
| NH | 8.5 (broad) | s |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃) [3]
| Carbon | Chemical Shift (δ) [ppm] |
| C-2 | 169.5 |
| C-3 | 56.5 |
| C-5 | 166.0 |
| C-6 | 134.0 |
| C-7 | 121.0 |
| C-8 | 131.5 |
| C-9 | 122.5 |
| C-1' | 125.0 (d, J=12 Hz) |
| C-2' | 160.0 (d, J=250 Hz) |
| C-3' | 116.5 (d, J=22 Hz) |
| C-4' | 132.0 (d, J=8 Hz) |
| C-5' | 124.5 (d, J=3 Hz) |
| C-6' | 130.5 |
| C-4a | 138.0 |
| C-9a | 128.5 |
d = doublet, J = coupling constant in Hz
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a sample.
Experimental Protocol: GC-MS Analysis
The following protocol is a standard procedure for the GC-MS analysis of this compound.
Sample Preparation:
-
Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.[7] For analysis, dilute this stock solution to around 4 mg/mL in methanol.[6]
Instrumentation:
-
An Agilent gas chromatograph coupled with a mass selective detector is a commonly used system.[6]
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm x 0.25 µm.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]
-
Injector Temperature: 280°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 280°C at a rate of 12°C/min.
-
Hold at 280°C for 9.0 min.[6]
-
-
Injection Volume: 1 µL in split mode (e.g., 25:1 split ratio).[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
MS Source Temperature: 230°C.[6]
-
MS Quadrupole Temperature: 150°C.[6]
-
Scan Range: m/z 30-550 amu.[6]
-
Solvent Delay: 3.5 min.[3]
Quantitative GC-MS Data
GC-MS analysis of this compound yields a characteristic retention time and mass spectrum.
Table 3: GC-MS Data for this compound
| Parameter | Value |
| Retention Time | ~15.941 min[6] |
| Molecular Ion (M⁺) [m/z] | 332[3] |
| Major Fragment Ions [m/z] (Relative Intensity %) | 305 (100%), 313 (19%), 223 (20%)[3] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The combination of NMR spectroscopy and GC-MS provides a robust and reliable framework for the definitive chemical characterization of this compound. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this and other related novel psychoactive substances. Adherence to these methodologies will ensure accurate and reproducible results, contributing to a better understanding and control of these emerging compounds.
References
- 1. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bccsu.ca [bccsu.ca]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. policija.si [policija.si]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
A Technical Guide to the Solubility of Flubromazepam in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of flubromazepam, a benzodiazepine derivative, in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
Core Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.
| Organic Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | 25[1][2][3][4] |
| Ethanol | 10[1][2][3][4] |
| Methanol | 1[1][3][4] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a substance and is considered the gold standard. The following protocol is a generalized procedure based on established methodologies.
Objective:
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Apparatus:
-
This compound (crystalline solid)
-
High-purity organic solvent of choice
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a glass vial or flask containing a known volume of the selected organic solvent. The exact amount of excess solid will depend on the expected solubility but should be sufficient to ensure that solid particles remain undissolved at equilibrium.
-
Equilibration: The sealed vials are placed in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a period to allow the excess solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn. To ensure complete removal of undissolved solids, the aliquot is centrifuged at a high speed.
-
Sample Preparation for Analysis: The clear supernatant is then filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.
-
Quantification: The filtered solution is then appropriately diluted with the same organic solvent to fall within the linear range of a pre-validated analytical method, such as HPLC. The concentration of this compound in the diluted sample is determined against a calibration curve prepared from standard solutions of known concentrations.
-
Calculation of Solubility: The solubility of this compound in the organic solvent is calculated by multiplying the determined concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Pharmacological Profile of Flubromazepam in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubromazepam, a designer benzodiazepine, has emerged as a compound of interest within the scientific community due to its psychoactive effects and potential for abuse. This technical guide provides a comprehensive overview of the pharmacological profile of this compound as determined in preclinical animal models. It covers the pharmacokinetics, pharmacodynamics, and behavioral effects of the compound, with a focus on its anxiolytic, sedative, myorelaxant, and anticonvulsant properties. Detailed experimental protocols for key preclinical assays are provided to facilitate further research and ensure methodological consistency. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to enhance understanding.
Introduction
This compound is a long-acting benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[1] Like other benzodiazepines, it is known to exhibit a range of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity.[2] Preclinical animal models are crucial for characterizing the pharmacological profile of such compounds, providing insights into their therapeutic potential, as well as their abuse liability and potential for adverse effects. This guide synthesizes the available preclinical data on this compound and provides a framework for its continued investigation.
Pharmacodynamics: Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[4] this compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and increases the affinity of the receptor for GABA.[5] This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying the pharmacological effects of this compound.[4]
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Pharmacokinetics
Preclinical studies indicate that this compound has a remarkably long elimination half-life.[3][6] This prolonged duration of action is a key characteristic that influences both its potential therapeutic applications and its safety profile, including the risk of accumulation and prolonged impairment.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Species | Route of Administration | Value | Reference |
| Elimination Half-life | Human (self-administration) | Oral | >100 hours | [3] |
| Major Metabolites | Human (in vitro/in vivo) | Oral | Monohydroxylated and debrominated compounds | [3] |
Behavioral Pharmacology
The behavioral effects of this compound are consistent with its mechanism of action as a GABA-A receptor modulator. These effects are typically assessed in a battery of standardized preclinical tests.
Anxiolytic Effects
The anxiolytic (anti-anxiety) properties of benzodiazepines are commonly evaluated using the elevated plus maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces.[7]
Table 2: Expected Anxiolytic Effects of this compound in the Elevated Plus Maze
| Species | Dose Range (mg/kg) | Key Findings |
| Mouse/Rat | Low to moderate | Increased time spent in open arms, Increased number of entries into open arms |
Sedative and Hypnotic Effects
The sedative effects of this compound can be assessed using the open field test (OFT), which measures general locomotor activity and exploratory behavior.[8][9] A reduction in these activities is indicative of sedation.
Table 3: Expected Sedative Effects of this compound in the Open Field Test
| Species | Dose Range (mg/kg) | Key Findings |
| Mouse/Rat | Moderate to high | Decreased total distance traveled, Decreased rearing frequency, Increased time spent in the periphery (thigmotaxis) |
Myorelaxant Effects
The muscle relaxant properties of benzodiazepines are often evaluated using the rotarod test, which assesses motor coordination and balance.[10]
Table 4: Expected Myorelaxant Effects of this compound in the Rotarod Test
| Species | Dose Range (mg/kg) | Key Findings |
| Mouse/Rat | Moderate to high | Decreased latency to fall from the rotating rod |
Anticonvulsant Effects
The anticonvulsant activity of this compound can be determined using chemically induced seizure models, such as the pentylenetetrazol (PTZ) test.[11][12] PTZ is a GABA-A receptor antagonist that induces seizures.
Table 5: Expected Anticonvulsant Effects of this compound in the Pentylenetetrazol (PTZ) Seizure Model
| Species | Dose Range (mg/kg) | Key Findings |
| Mouse/Rat | Low to moderate | Increased latency to first seizure, Decreased seizure severity, Protection against PTZ-induced mortality |
Abuse Liability and Dependence
A critical aspect of the preclinical evaluation of benzodiazepines is the assessment of their potential for abuse and the development of tolerance and dependence.
Rewarding Effects
The conditioned place preference (CPP) paradigm is used to assess the rewarding properties of a drug.[13] Studies have shown that this compound can induce a conditioned place preference in mice, suggesting it has rewarding effects and a potential for abuse.[1][5]
Table 6: Rewarding Effects of this compound in the Conditioned Place Preference Test
| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Mice | 0.1 | Significant preference for the drug-paired compartment | [1][5] |
| Mice | 0.01 | No significant preference | [1] |
Reinforcing Effects
Intravenous self-administration (IVSA) is considered the gold standard for assessing the reinforcing effects of a drug.[14] While this compound has shown rewarding properties in the CPP test, data on its self-administration in preclinical models is less clear.
Tolerance and Dependence
Chronic administration of benzodiazepines can lead to the development of tolerance (a decrease in drug effect with repeated administration) and physical dependence (the emergence of a withdrawal syndrome upon cessation of the drug).[15][16] Preclinical models for assessing tolerance involve repeated drug administration followed by a challenge with the drug to measure its effects.[15] Dependence is often assessed by observing the animal's behavior after abrupt drug discontinuation or after administration of a benzodiazepine receptor antagonist like flumazenil.[15]
Cardiotoxicity
Preclinical evidence suggests that this compound may have cardiotoxic effects. In vitro studies have shown that it can reduce the viability of cardiomyocytes and inhibit hERG potassium channels.[1][5] In vivo studies in rodents have demonstrated an increase in the RR interval on electrocardiograms, indicating potential effects on heart rate.[1][5]
Table 7: Cardiotoxic Effects of this compound
| Model | Concentration/Dose | Key Findings | Reference |
| H9c2 cardiomyocytes (in vitro) | 100 µM | Reduced cell viability | [1] |
| hERG potassium channel assay (in vitro) | - | Considerable inhibition | [1][5] |
| Rodent ECG (in vivo) | - | Increased RR interval | [1][5] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol Details:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7][17]
-
Animals: Mice or rats.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.[17]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before testing.[17]
-
Place the animal in the center of the maze, facing one of the open arms.[18]
-
Allow the animal to explore the maze for a 5-10 minute period.[7]
-
Record the session using a video camera and tracking software.[7]
-
-
Measures: The primary measures of anxiolytic activity are the time spent in and the number of entries into the open arms.[7] An increase in these parameters suggests an anxiolytic effect.
Open Field Test (OFT) for Sedative Activity
Caption: Experimental workflow for the Open Field Test.
Protocol Details:
-
Apparatus: A square or circular arena with walls to prevent escape.[8][9]
-
Animals: Mice or rats.
-
Procedure:
-
Measures: Sedation is indicated by a decrease in total distance traveled, rearing frequency, and an increase in thigmotaxis (time spent near the walls).[9][20]
Rotarod Test for Myorelaxant Activity
Caption: Experimental workflow for the Rotarod Test.
Protocol Details:
-
Apparatus: A rotating rod with adjustable speed.[21]
-
Animals: Mice or rats.
-
Procedure:
-
Measures: A decrease in the latency to fall indicates muscle relaxation and impaired motor coordination.[10]
Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity
Caption: Experimental workflow for the PTZ-induced seizure test.
Protocol Details:
-
Animals: Mice or rats.
-
Procedure:
-
Measures: Anticonvulsant effects are demonstrated by an increased latency to the first seizure, a reduction in the severity of seizures (often using a rating scale), and protection against mortality.[11][12]
Conclusion
The preclinical pharmacological profile of this compound is consistent with that of a potent, long-acting benzodiazepine. It demonstrates clear GABAergic activity, leading to expected anxiolytic, sedative, myorelaxant, and anticonvulsant effects. However, its long half-life raises concerns about accumulation and prolonged impairment. Furthermore, evidence of rewarding effects and potential cardiotoxicity highlights significant safety considerations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel benzodiazepines, which is essential for a comprehensive understanding of their therapeutic potential and associated risks. Further research is warranted to fully characterize its profile, particularly regarding its pharmacokinetics in rodent models and its potential for tolerance and dependence with chronic use.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 6. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. ijbamr.com [ijbamr.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous self-administration of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolerance and Dependence following Chronic Alprazolam Treatment: Quantitative Observation Studies in Female Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alprazolam withdrawal and tolerance measured in the social conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. anilocus.com [anilocus.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Flubromazepam Using Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for studying the in vitro metabolism of Flubromazepam using human liver microsomes (HLMs). While specific quantitative kinetic data for this compound is limited in publicly available literature, this document synthesizes information from studies on structurally related benzodiazepines, such as Flubromazolam and Flunitrazepam, to provide a robust framework for experimental design and data interpretation.
Introduction
This compound, a designer benzodiazepine, has emerged as a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. In vitro studies using human liver microsomes are a cornerstone for elucidating the primary metabolic pathways and the enzymes responsible for biotransformation. HLMs are a reliable and widely used model as they contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for many xenobiotics.
Data Presentation: Metabolite Identification and Enzyme Kinetics
Table 1: Representative Enzyme Kinetic Parameters for Benzodiazepine Metabolism in Human Liver Microsomes
| Compound | Metabolic Pathway | Major Metabolite(s) | Primary CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| This compound | Hydroxylation, Debromination | Monohydroxylated this compound, Debrominated this compound | Presumed CYP3A4, CYP2C19 | Data not available | Data not available | [1] |
| Flunitrazepam | N-Demethylation | Desmethylflunitrazepam | CYP2C19, CYP3A4 | 11.1 (CYP2C19), 108 (CYP3A4) | Data not available | [2][3] |
| 3-Hydroxylation | 3-Hydroxyflunitrazepam | CYP3A4 | 34.0 | Data not available | [2][3] | |
| Flubromazolam | α-Hydroxylation, 4-Hydroxylation | α-Hydroxyflubromazolam, 4-Hydroxyflubromazolam | CYP3A4, CYP3A5 | Data not available | Data not available | [4][5][6] |
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining reliable and reproducible data on the in vitro metabolism of this compound.
Materials and Reagents
-
Test Compound: this compound (analytical standard)
-
Human Liver Microsomes (HLMs): Pooled from multiple donors to average out polymorphic variations.
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Cold acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Control Compounds: A high-clearance compound (e.g., testosterone) and a low-clearance compound (e.g., warfarin) to validate the experimental setup.
Incubation Procedure
-
Preparation: Prepare stock solutions of this compound and control compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically ≤1%) to avoid enzyme inhibition.[7]
-
Pre-incubation: Pre-warm the HLM suspension in the phosphate buffer to 37°C.[7]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed HLM suspension.[7] A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.[7]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.[7] The incubation time will depend on the metabolic stability of the compound and should be optimized to ensure linear metabolite formation (typically ranging from 0 to 60 minutes).[8]
-
Termination: Stop the reaction at various time points by adding a sufficient volume of cold quenching solution.[7]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[7]
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9]
Enzyme Kinetic Studies
To determine the Km and Vmax for the formation of major metabolites, a similar incubation procedure is followed, but with varying concentrations of this compound (typically spanning a range that brackets the expected Km). The initial rate of metabolite formation at each substrate concentration is then plotted, and the data are fitted to the Michaelis-Menten equation.
Reaction Phenotyping
To identify the specific CYP450 isoforms responsible for this compound metabolism, several approaches can be employed:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual, expressed CYP enzymes to identify which ones are capable of metabolizing the compound.
-
Chemical Inhibition: Co-incubate this compound with known selective inhibitors of specific CYP isoforms in HLMs. A reduction in metabolite formation in the presence of an inhibitor suggests the involvement of that particular enzyme. For example, ketoconazole is a potent inhibitor of CYP3A4, and S-mephenytoin can inhibit CYP2C19.[2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolism study using human liver microsomes.
Proposed Metabolic Pathway of this compound
Based on identified metabolites, the following diagram outlines the proposed primary metabolic pathways of this compound.
References
- 1. bccsu.ca [bccsu.ca]
- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] FLUNITRAZEPAM METABOLISM BY CYTOCHROME P 450 S 2 C 19 AND 3 A 4 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples. | Semantic Scholar [semanticscholar.org]
- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a long-acting designer benzodiazepine, first synthesized in the 1960s but never marketed as a medication.[1][2] It has emerged as a new psychoactive substance (NPS), raising concerns in clinical and forensic toxicology due to its potent sedative effects and prolonged detection window.[3][4] This document provides a comprehensive overview of the primary metabolic pathways of this compound in humans, detailing the biotransformation processes, resulting metabolites, and the experimental methodologies used for their identification and quantification.
Core Metabolic Pathways
The biotransformation of this compound in humans occurs primarily in the liver and is categorized into Phase I functionalization reactions and Phase II conjugation reactions. The metabolism is extensive, with only small quantities of the unmetabolized parent drug being excreted in urine.[1]
Phase I Metabolism
Phase I metabolism of this compound involves oxidation and reduction reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[5][6] The main pathways are hydroxylation and debromination. It is presumed that CYP3A4 and CYP3A5 are the principal enzymes involved in these transformations.[5][7]
The key Phase I metabolites identified are:
-
Monohydroxylated this compound : The most predominant metabolic reaction is hydroxylation, which is thought to occur primarily at the 3-position of the diazepine ring, forming 3-hydroxy-flubromazepam.[5][6] Other monohydroxylated isomers have also been detected.[1][5]
-
Debrominated this compound : This metabolite is formed by the removal of the bromine atom from the benzodiazepine structure.[3]
-
Debrominated Monohydroxylated this compound : A metabolite that has undergone both debromination and hydroxylation.[1][6]
These oxidative metabolic reactions are confirmed through in vitro studies using human liver microsomes (HLM), which showed the formation of the same primary metabolites.[6]
Phase II Metabolism
Following Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation, primarily through glucuronidation. This process increases the water solubility of the metabolites, facilitating their renal excretion. The hydroxylated metabolites, such as 3-hydroxy-flubromazepam, are conjugated with glucuronic acid.[1] In urine samples, these metabolites are predominantly found in their glucuronidated form.[6]
Quantitative Pharmacokinetic Data
The pharmacokinetics of this compound are characterized by an extremely long elimination half-life, contributing to a prolonged window of detection. Data is based on a human volunteer study involving a single 4 mg oral dose.[3][5]
| Parameter | Value | Matrix | Source |
| Dose Administered | 4 mg (oral) | N/A | [3] |
| Time to Max. Concentration (Tmax) | 6 hours | Serum | [5] |
| Max. Serum Concentration (Cmax) | ~78 ng/mL | Serum | [5] |
| Elimination Half-Life (t½) | 100 - 106 hours | Serum | [1][3][5] |
| Detection Window (Parent Drug) | > 6 days | Urine | [5] |
| Detection Window (Monohydroxylated Metabolite) | Up to 28 days | Urine | [3][5] |
| Detection Window (Monohydroxylated Metabolite) | Up to 23 days | Serum | [5] |
Note: A plateau in serum concentration observed between 24 and 76 hours post-ingestion suggests potential enterohepatic circulation, which may contribute to the long half-life.[1][5]
Experimental Protocols
The characterization of this compound's metabolism has been achieved through both in vivo and in vitro studies.
In Vivo Human Study Protocol
A self-administration study provided the foundational in vivo data on this compound's pharmacokinetics and metabolism.[3][6]
-
Administration : A single oral dose of 4 mg of this compound was consumed by a human volunteer.[3]
-
Sample Collection : Serum and urine samples were collected systematically for up to 31 days post-ingestion.[3]
-
Sample Preparation (Urine) :
-
Sample Preparation (Serum) : 100 µl of serum was fortified with an internal standard (Nordazepam-D5) and prepared for analysis.[6]
-
Analytical Instrumentation :
In Vitro Human Liver Microsome (HLM) Study Protocol
In vitro experiments were conducted to corroborate the metabolic pathways observed in vivo and confirm the role of hepatic enzymes.[6]
-
Incubation : Human liver microsomes (HLM) at a concentration of 1 mg/mL were incubated with 20 µM of this compound.[6]
-
Conditions : The incubation was performed at 37°C for 30 minutes. The reaction requires cofactors such as NADPH to be present.
-
Control : The suitability of the assay was confirmed by incubating a known benzodiazepine, alprazolam, and detecting its characteristic metabolites.[6]
-
Analysis : The resulting incubate was analyzed using mass spectrometry techniques to identify the metabolites formed.[6] This confirmed the formation of two monohydroxylated, one debrominated, and one debrominated monohydroxylated compound, suggesting the metabolic reactions are catalyzed by CYP450 enzymes.[6]
Conclusion
The primary metabolic pathways of this compound in humans involve extensive Phase I metabolism, chiefly hydroxylation and debromination, mediated by CYP450 enzymes, followed by Phase II glucuronidation of the resulting hydroxylated metabolites. The major metabolites include 3-hydroxy-flubromazepam and its glucuronide conjugate. A key characteristic of this compound is its exceptionally long elimination half-life of over 100 hours, which, combined with the even longer detection window of its main hydroxylated metabolite (up to 28 days in urine), has significant implications for forensic and clinical toxicology.[3][5] The detailed understanding of these metabolic pathways and the analytical methods for their detection are crucial for accurately identifying this compound exposure in clinical, forensic, and drug development contexts.
References
- 1. cdn.who.int [cdn.who.int]
- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bccsu.ca [bccsu.ca]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Flubromazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Flubromazepam, a potent long-acting benzodiazepine. The information presented herein is intended to support research, forensic analysis, and drug development activities. This document details the absorption, distribution, metabolism, and excretion of this compound, with a particular focus on its extended elimination half-life.
Core Pharmacokinetic Parameters
This compound exhibits a unique pharmacokinetic profile characterized by a remarkably long elimination half-life. The following table summarizes the key quantitative data available in the current scientific literature.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 100 - 106 hours | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (after a 4 mg oral dose) | [3] |
| Peak Plasma Concentration (Cmax) | ~78 ng/mL (after a 4 mg oral dose) | [3] |
| Protein Binding | 96.4% ± 0.9% | [1] |
| Lipophilicity (Log D7.4) | 2.87 ± 0.05 | [1] |
| Acid Dissociation Constants (pKa) | pKa1: 3.25 ± 0.10, pKa2: 10.74 ± 0.05 | [1] |
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, with only trace amounts of the parent drug being excreted unchanged in urine[1]. The primary metabolic transformations involve Phase I oxidation reactions, predominantly hydroxylation and debromination, followed by Phase II glucuronidation of the resulting metabolites. The major identified Phase I metabolites include 3-hydroxythis compound, other monohydroxylated isomers, and debromothis compound[1]. These metabolites can also undergo hydroxylation. Phase II metabolism involves the conjugation of the hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion[1]. The cytochrome P450 enzymes CYP3A4 and CYP3A5 are presumed to be involved in the initial oxidative metabolism of this compound.
Experimental Protocols
The following sections detail standardized methodologies for the analysis of this compound and its metabolites in biological matrices and for the in vitro characterization of its metabolism.
Protocol 1: Quantification of this compound in Serum by LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., diazepam-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from its metabolites and endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol outlines a common procedure to investigate the in vitro metabolism of this compound using pooled human liver microsomes.
1. Incubation Mixture Preparation (per well of a 96-well plate):
-
In a microcentrifuge tube or well of a 96-well plate, combine the following:
-
100 mM potassium phosphate buffer (pH 7.4).
-
1 mg/mL human liver microsomes.
-
1 µM this compound (from a stock solution in a suitable organic solvent, e.g., acetonitrile or DMSO, ensuring the final solvent concentration is <1%).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to identify and quantify the depletion of the parent drug and the formation of metabolites.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (mg of microsomal protein/mL).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a research setting.
References
Stability and degradation products of Flubromazepam under laboratory conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubromazepam, a 1,4-benzodiazepine derivative, has emerged as a novel psychoactive substance. A comprehensive understanding of its stability and degradation profile under laboratory conditions is crucial for forensic analysis, clinical toxicology, and the development of stable pharmaceutical formulations. This technical guide provides an in-depth overview of the known metabolic pathways of this compound and infers its potential degradation products under forced degradation conditions based on studies of structurally similar benzodiazepines. Detailed experimental protocols for conducting such stability studies and relevant analytical methodologies are also presented.
Introduction
This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a structural analog of phenazepam and was first synthesized in the 1960s, though never marketed as a commercial drug.[1] Its recent appearance on the illicit drug market necessitates a thorough understanding of its chemical properties, including its stability and the identification of its degradation products. Such knowledge is essential for developing reliable analytical methods for its detection in various matrices and for ensuring the quality and safety of any potential future pharmaceutical preparations.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods.[2][3][4] While specific forced degradation studies on this compound are not publicly available, this guide synthesizes information from studies on its in-vivo metabolism and the forced degradation of structurally related benzodiazepines to provide a predictive overview of its stability profile.
In-Vivo Metabolism of this compound
Understanding the metabolic fate of this compound provides valuable clues to its potential chemical liabilities. In-vivo studies have identified several major phase I metabolites, primarily formed through oxidation and debromination reactions.
Identified Metabolites:
-
3-Hydroxy-flubromazepam: A monohydroxylated metabolite.[5]
-
Debrominated this compound: Removal of the bromine atom.[6][7][8]
-
Debrominated 3-hydroxy-flubromazepam: A metabolite that has undergone both debromination and hydroxylation.[6]
These metabolic transformations suggest that the C3-position of the diazepine ring and the C7-position bearing the bromine atom are susceptible to chemical modification.
Predicted Stability and Degradation Pathways under Forced Conditions
Based on the known degradation pathways of other 1,4-benzodiazepines such as diazepam, bromazepam, and flunitrazepam, the following sections outline the expected behavior of this compound under various stress conditions.[6][9][10][11]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for benzodiazepines, particularly under acidic and basic conditions. The central seven-membered diazepine ring is susceptible to hydrolytic cleavage.
-
Acidic Conditions: In the presence of acid, the imine bond (C=N) of the diazepine ring is likely to undergo hydrolysis. This would lead to the opening of the ring and the formation of a benzophenone derivative. For this compound, the predicted primary degradation product would be 2-amino-5-bromo-2'-fluorobenzophenone .
-
Basic Conditions: Under alkaline conditions, the amide bond within the diazepine ring can be hydrolyzed, also leading to ring opening. The resulting degradation products would likely be similar to those formed under acidic conditions.
Oxidative Degradation
Oxidation is another significant degradation pathway, often leading to the formation of N-oxides or hydroxylated products.
-
N-Oxidation: The nitrogen atoms in the diazepine ring, particularly the N4-imine nitrogen, are susceptible to oxidation, which would result in the formation of This compound N-oxide .
-
Hydroxylation: As seen in its metabolism, the C3-position of the diazepine ring is a likely site for hydroxylation under oxidative stress, yielding 3-hydroxy-flubromazepam .
Photolytic Degradation
Many benzodiazepines are sensitive to light. Photodegradation can involve complex reactions, including rearrangements and cleavage of the diazepine ring. The specific photolytic degradation products of this compound are difficult to predict without experimental data, but may involve contractions or rearrangements of the diazepine ring system.
Thermal Degradation
This compound is expected to be relatively stable to dry heat, as is typical for crystalline solid drugs. However, at elevated temperatures, particularly in the presence of moisture, degradation via hydrolysis and oxidation pathways may be accelerated.
Quantitative Data on Benzodiazepine Degradation (Inferred)
While specific quantitative data for this compound is unavailable, the following table summarizes typical degradation observed for other benzodiazepines under forced conditions. This data provides a general indication of the extent of degradation that might be expected.
| Stress Condition | Benzodiazepine | Degradation (%) | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) | Bromazepam | Significant | [9][10] |
| Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) | Bromazepam | Significant | [9][10] |
| Oxidative (e.g., 3% H₂O₂, RT) | Various | Variable | [12] |
| Thermal (e.g., 80°C, solid state) | Various | Generally Low | [7] |
| Photolytic (e.g., ICH Q1B) | Various | Variable | [12] |
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on a compound like this compound, based on standard industry practices and literature on similar compounds.[2][3][4][7]
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid.
-
Heat the mixture at 80°C for 24 hours in a water bath.
-
After cooling to room temperature, neutralize the solution with 1 M sodium hydroxide.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
Analyze by a stability-indicating HPLC method.
Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide.
-
Heat the mixture at 80°C for 24 hours in a water bath.
-
After cooling to room temperature, neutralize the solution with 1 M hydrochloric acid.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the powder to a temperature of 105°C for 48 hours in a hot air oven.
-
After the specified time, dissolve a portion of the powder in a suitable solvent to achieve a concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
Analytical Methodology
A stability-indicating analytical method is crucial to separate the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm) or Mass Spectrometry (for identification of degradation products)
-
Injection Volume: 10-20 µL
Visualizations
The following diagrams illustrate a typical workflow for a forced degradation study and the predicted degradation pathways of this compound.
Caption: A typical experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways of this compound.
Conclusion
While direct experimental data on the forced degradation of this compound is currently lacking in the scientific literature, a predictive understanding of its stability can be established by examining its in-vivo metabolism and the degradation pathways of structurally similar 1,4-benzodiazepines. It is anticipated that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, primarily through cleavage of the diazepine ring and modification at the C3 and N4 positions. Further empirical studies are necessary to definitively characterize its degradation products and establish a comprehensive stability profile. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal-dogorangsang.in [journal-dogorangsang.in]
- 8. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates [openpharmaceuticalsciencesjournal.com]
- 12. frontiersin.org [frontiersin.org]
An In-depth Technical Guide on the Mechanism of Action of Flubromazepam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubromazepam, a designer benzodiazepine, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the molecular mechanisms underlying the interaction of this compound with GABA-A receptors, contextualizing its function within the broader class of benzodiazepines. While specific experimental quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the known principles of benzodiazepine action, presents predicted binding affinities, and details the established experimental protocols for characterizing such compounds. This guide serves as a foundational resource for researchers investigating the pharmacology of this compound and other novel psychoactive substances.
Introduction to this compound and the GABA-A Receptor
This compound is a benzodiazepine derivative that emerged on the novel psychoactive substance market in the early 2010s.[1] Structurally analogous to other 1,4-benzodiazepines, its primary molecular target is the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] GABA-A receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3]
Benzodiazepines, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, enhancing the receptor's response to GABA.[2] This positive allosteric modulation results in an increased frequency of channel opening, potentiating the inhibitory effects of GABA and leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[2]
Molecular Mechanism of Action
This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of GABA without directly activating the receptor itself.[2] The benzodiazepine binding site is located at the interface of the α and γ subunits of the GABA-A receptor.[4] The binding of this compound to this site induces a conformational change in the receptor, which in turn increases the affinity of the receptor for GABA.[5] This leads to a more potent inhibitory signal for a given concentration of GABA.
Signaling Pathway
The binding of GABA to its receptor is the primary event that initiates the inhibitory signal. This compound's role is to amplify this signal. The sequence of events is as follows:
-
GABA is released into the synaptic cleft.
-
GABA binds to the orthosteric site on the GABA-A receptor.
-
This compound binds to the allosteric benzodiazepine site on the GABA-A receptor.
-
The binding of this compound increases the receptor's affinity for GABA, leading to more frequent opening of the chloride channel.
-
Increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential.
Quantitative Data
Direct experimental data on the binding affinity and potency of this compound at GABA-A receptors is not widely available in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity.
Table 1: Predicted Binding Affinity of this compound and Comparative Experimental Data for Other Benzodiazepines
| Compound | Predicted log(1/IC50) | Reference |
| This compound | 8.37 | [6] |
| Midazolam | 8.37 | [6] |
Note: The predicted value for this compound is derived from a QSAR model for displacement of [3H]-diazepam from rat cerebral cortex synaptosomes.[6]
Table 2: Comparative Binding Affinities (Ki in nM) of Common Benzodiazepines for Human Recombinant GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [7] |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [7] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [7] |
Note: Lower Ki values indicate higher binding affinity. Data is presented for representative compounds to provide a contextual framework for this compound's potential subtype selectivity.[7]
In addition to its on-target effects, this compound has been shown to have off-target effects. For instance, it inhibits hERG potassium channels in a concentration-dependent manner.
Table 3: Off-Target Activity of this compound
| Target | Effect | IC50 | Reference |
| hERG Potassium Channels | Inhibition | 37.4 ± 7.4 μM | [2] |
Experimental Protocols
The characterization of a novel benzodiazepine like this compound involves standardized in vitro assays to determine its binding affinity and functional effects on GABA-A receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors. It measures the ability of the test compound to displace a radioactively labeled ligand.
Protocol:
-
Membrane Preparation:
-
HEK-293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., Tris-HCl).
-
Cell membranes containing the receptors are isolated via centrifugation.[7]
-
-
Binding Assay:
-
Prepared membranes are incubated with a specific concentration of a radioligand, such as [³H]flunitrazepam, which binds to the benzodiazepine site.[7]
-
Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[7]
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage-Clamp Electrophysiology
This technique is used to measure the functional effects of this compound on GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines. It assesses the potentiation of GABA-evoked chloride currents.
Protocol:
-
Receptor Expression:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK-293) are injected with cRNAs encoding the desired GABA-A receptor subunits.
-
The cells are incubated to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
A two-electrode voltage-clamp setup is used to clamp the membrane potential of the cell at a holding potential (e.g., -70 mV).
-
The cell is perfused with a control solution.
-
A submaximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current.
-
-
Drug Application:
-
The cell is then co-perfused with the same concentration of GABA plus varying concentrations of this compound.
-
The potentiation of the GABA-evoked current by this compound is recorded.
-
-
Data Analysis:
-
The potentiation is quantified as the percentage increase in current amplitude in the presence of this compound compared to the baseline GABA current.
-
A concentration-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).
-
Conclusion
This compound functions as a positive allosteric modulator of the GABA-A receptor, consistent with other benzodiazepines. Its mechanism of action involves binding to the benzodiazepine site at the α/γ subunit interface, which enhances the receptor's affinity for GABA and potentiates the inhibitory chloride current. While specific experimental data on this compound's binding affinity and potency are limited, predictive models suggest a high affinity comparable to that of midazolam. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel benzodiazepines, which is crucial for understanding their pharmacological profiles and potential clinical implications. Further research is necessary to fully elucidate the subtype selectivity and functional effects of this compound on GABA-A receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Flubromazepam in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust method for the quantitative analysis of Flubromazepam, a designer benzodiazepine, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Method validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized from published literature to demonstrate the method's suitability for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
This compound is a potent, long-acting psychoactive substance belonging to the benzodiazepine class.[1] Due to its potential for misuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[2][3] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the determination of drugs and their metabolites in complex biological fluids like serum.[4][5] This document provides a comprehensive protocol for the quantification of this compound in serum, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound-d4 or Nordiazepam-d5 (Internal Standard, IS)[4][7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Borate buffer (pH 9)[4]
-
1-Chlorobutane[4]
-
Ethyl acetate
-
Ammonium hydroxide
-
Drug-free human serum
-
Deionized water
Equipment
-
Liquid chromatograph (e.g., Agilent 1260 Infinity, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500, Agilent 6400 Series)[8]
-
Analytical column (e.g., Kinetex 2.6 µm Biphenyl 50 x 3.0 mm, C18 column)[2][8]
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and general laboratory glassware
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[9][10] Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, and 500 ng/mL) and QC samples (e.g., low, mid, and high concentrations).[9][10]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 5 µg/mL Nordazepam-D5).[4]
-
Add 900 µL of borate buffer (pH 9).[4]
-
Add 1 mL of 1-chlorobutane and vortex for 5 minutes.[4]
-
Centrifuge at 2860 x g for 5 minutes.[4]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm[8]
-
Mobile Phase A: 0.1% formic acid in water[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[9]
-
Flow Rate: 0.7 mL/min[9]
-
Injection Volume: 5 µL[8]
-
Column Temperature: 40°C[8]
-
Gradient: A typical gradient starts at 15% B, increases to 20% B over 1.5 min, then to 32% B by 10 min, and ramps to 100% B, holding for 2 minutes, before re-equilibrating.[9]
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 400°C[4]
-
Capillary Voltage: 4 kV[9]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the quantitative parameters for this compound analysis from various validated LC-MS/MS methods.
| Parameter | Method 1[2][9] | Method 2[4] | Method 3[3] |
| Matrix | Postmortem Blood | Serum | Whole Blood |
| Sample Preparation | Solid Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range | 1 - 500 ng/mL | 0.1 - 100 ng/mL | 5 - 100 ng/mL |
| LOD | 0.5 ng/mL | 0.1 ng/mL | Not Reported |
| LOQ | 1 ng/mL | Not explicitly stated, but lowest calibrator is 0.1 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | 3 - 20% | Not Reported | < 14% |
| Inter-day Precision (%RSD) | 4 - 21% | Not Reported | < 14% |
| Bias/Accuracy | ±12% | Not Reported | ±14% |
| Recovery | 35 - 90% | Not Reported | Not Reported |
Experimental Workflow and Principles
Caption: Experimental workflow for this compound quantification.
Caption: Principle of LC-MS/MS quantification.
References
- 1. This compound | 2647-50-9 [chemicalbook.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bccsu.ca [bccsu.ca]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Quantitative Analysis of Flubromazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the detection and quantification of Flubromazepam, a designer benzodiazepine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined procedures cover sample preparation from various matrices, instrumental analysis, and data interpretation. This method is intended for forensic toxicology, clinical chemistry, and research applications.
Introduction
This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a potent, long-acting psychoactive substance from the benzodiazepine class. Not approved for medical use, it is sold online as a "research chemical," posing a significant risk to public health and presenting challenges for forensic and clinical toxicology.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the definitive identification and quantification of such compounds in biological specimens.[2] This protocol details a validated approach for this compound analysis.
Principle
This method involves the extraction of this compound from a biological matrix (e.g., blood, serum, urine), followed by analysis using GC-MS. The gas chromatograph separates this compound from other sample components based on its volatility and interaction with a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting mass spectrum, characterized by a specific parent ion and fragmentation pattern, allows for unambiguous identification and quantification.[1][2] While direct analysis is possible, optional derivatization can be performed to improve chromatographic peak shape and thermal stability.[3]
Materials and Reagents
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
HP-5, DB-5ms, or equivalent capillary column (30m x 0.25 mm x 0.25 µm)[4]
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
pH meter
-
-
Reagents:
-
This compound certified reference material
-
Nordiazepam-D5 or other suitable internal standard (ISTD)
-
Methanol (HPLC grade)[4]
-
Borate buffer (pH 9)[1]
-
Phosphate buffer (pH 6)[1]
-
β-Glucuronidase (from E. coli for urine samples)[1]
-
Sodium sulfate (anhydrous)
-
Helium (carrier gas, 99.999% purity)[4]
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Experimental Protocols
4.1. Sample Preparation
Accurate quantification requires meticulous sample preparation to remove interferences from the biological matrix.[2] Choose the appropriate protocol based on the sample type.
4.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) for Blood/Serum [1]
-
Pipette 100 µL of serum or whole blood into a 15 mL glass centrifuge tube.
-
Add 20 µL of internal standard (ISTD) solution (e.g., 5 µg/mL Nordazepam-D5).[1]
-
Add 900 µL of borate buffer (pH 9) and vortex briefly.[1]
-
Add 1 mL of 1-chlorobutane.[1]
-
Cap the tube and mix on an overhead shaker for 5 minutes.
-
Centrifuge at 2,860 x g for 5 minutes to separate the layers.[1]
-
Transfer the upper organic layer (1-chlorobutane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.
4.1.2. Protocol 2: LLE for Urine (with Hydrolysis) [1]
-
Pipette 1 mL of urine into a 15 mL glass centrifuge tube.
-
Add 20 µL of ISTD solution.
-
Add 500 µL of phosphate buffer (pH 6).[1]
-
Add 50 µL of β-Glucuronidase solution.[1]
-
Vortex and incubate at 45°C for 2 hours to hydrolyze glucuronide conjugates.[1]
-
Allow the sample to cool to room temperature.
-
Adjust pH to 9 with sodium hydroxide.
-
Proceed with LLE starting from step 4 in Protocol 4.1.1.
4.2. Derivatization (Optional)
While this compound can be analyzed directly[4], derivatization can improve peak symmetry and sensitivity.
-
To the dried extract from the sample preparation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Instrumentation and Conditions
The following parameters are based on established methods for this compound and related benzodiazepines.[1][4]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5 (or equivalent), 30m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min[4] |
| Injector Temperature | 280°C[4] |
| Injection Volume | 1 µL[4] |
| Injection Mode | Split (25:1) or Splitless, depending on required sensitivity[4] |
| Oven Program | Initial 100°C for 1 min, ramp at 12°C/min to 280°C, hold for 9 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| MS Source Temperature | 230°C[1][4] |
| MS Quadrupole Temperature | 150°C[4] |
| Transfer Line Temperature | 280°C[1][4] |
| Acquisition Mode | Full Scan (m/z 30-550 amu) for identification[4] or Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for this compound | 332 (Quantifier) , 305, 313, 223 (Qualifiers)[1] |
Quantitative Data Summary
The following table summarizes key analytical parameters for the identification and quantification of this compound. Limits of Detection (LOD) and Quantification (LOQ) can vary significantly between laboratories and instrumentation. The values presented are reference points from validated methods, which may include LC-MS/MS techniques known for high sensitivity.[6][7]
| Parameter | Value | Reference |
| Retention Time (underivatized) | ~15.9 minutes | [4] |
| Mass Spectrometry (EI) | ||
| Parent Ion (M+) | m/z 332 | [1] |
| Major Fragment Ions | m/z 305, 313, 223 | [1] |
| Method Performance | ||
| Limit of Detection (LOD) | 9–20 ng/mL (GC-MS) / 0.5 ng/mL (LC-MS/MS) | [6][7] |
| Limit of Quantification (LOQ) | 31–67 ng/mL (GC-MS) / 1.0 ng/mL (LC-MS/MS) | [6][7] |
Visualizations
Caption: Workflow for this compound detection by GC-MS.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. bccsu.ca [bccsu.ca]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. swgdrug.org [swgdrug.org]
- 5. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Development of Immunoassays for Screening Flubromazepam in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubromazepam, a designer benzodiazepine, has emerged as a substance of concern in clinical and forensic toxicology. Structurally related to phenazepam, its potent and long-lasting effects necessitate the development of sensitive and specific screening methods for its detection in biological matrices such as urine.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective approach for initial screening.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of this compound in urine. The methodologies cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development and optimization of a competitive ELISA protocol.
Principle of Competitive ELISA for this compound
The competitive ELISA is a highly sensitive format for detecting small molecules like this compound. In this assay, free this compound in a sample (e.g., urine) competes with a fixed amount of enzyme-labeled this compound (or a this compound-protein conjugate that is then detected by a labeled secondary antibody) for binding to a limited number of specific anti-Flubromazepam antibody binding sites that are immobilized on a microplate well. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product. A higher concentration of this compound in the sample results in less labeled this compound binding and, consequently, a weaker signal.
Experimental Protocols
The development of a specific immunoassay for this compound involves several key stages, from the synthesis of reagents to the validation of the assay. The following protocols are based on established methodologies for small molecule immunoassay development.
Hapten Synthesis and Conjugation
To produce antibodies against a small molecule like this compound (which is a hapten and not immunogenic on its own), it must first be covalently linked to a larger carrier protein. This requires the synthesis of a this compound derivative (hapten) with a linker arm containing a reactive functional group.
Protocol 3.1.1: Synthesis of a this compound-N1-acetic acid Hapten
This protocol describes a hypothetical synthesis of a this compound derivative with a carboxyl group for conjugation.
-
Alkylation: Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add a strong base (e.g., sodium hydride) to deprotonate the nitrogen at the N-1 position.
-
Add an excess of ethyl bromoacetate and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture under reflux to hydrolyze the ester to the carboxylic acid.
-
Cool the reaction mixture, acidify with HCl to precipitate the this compound-N1-acetic acid hapten.
-
Filter, wash with water, and dry the product.
-
Confirm the structure by NMR and mass spectrometry.
Protocol 3.1.2: Conjugation of Hapten to Carrier Proteins (EDC/NHS Chemistry)
This protocol is for conjugating the carboxylated hapten to primary amines on carrier proteins like Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen.[3]
-
Dissolve the this compound-N1-acetic acid hapten in dimethylformamide.
-
Add N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate the carboxyl group. Stir for 1-2 hours at room temperature.
-
In a separate vessel, dissolve the carrier protein (BSA or KLH) in phosphate-buffered saline (PBS, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A hapten density of 10-20 molecules per carrier protein is often optimal for immunogenicity.[4]
Antibody Production (Polyclonal)
-
Immunization: Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations).
-
Immunize rabbits or other suitable animals with the emulsion (e.g., 0.5-1 mg of immunogen per rabbit).
-
Administer booster immunizations every 3-4 weeks.
-
Titer Determination: Collect blood samples 7-10 days after each booster immunization.
-
Determine the antibody titer of the serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Once a high antibody titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.
Preparation of Horseradish Peroxidase (HRP) Conjugate
For a direct competitive ELISA, a this compound-HRP conjugate is required.
Protocol 3.3.1: HRP Conjugation using the Periodate Method
This method conjugates the carboxylated hapten to the carbohydrate moieties of HRP.[5][6]
-
Dissolve HRP in distilled water.
-
Add freshly prepared sodium periodate solution to oxidize the carbohydrate chains of HRP, creating aldehyde groups. Stir for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding ethylene glycol.
-
Purify the activated HRP by dialysis against sodium carbonate buffer (pH 9.5).
-
Dissolve the this compound-N1-acetic acid hapten in a small amount of DMF and then add to the activated HRP solution.
-
Allow the conjugation to proceed overnight at 4°C with gentle stirring.
-
Stabilize the Schiff base formed by adding sodium borohydride and incubate for 2 hours at 4°C.
-
Purify the this compound-HRP conjugate by dialysis against PBS.
-
Store the conjugate at 4°C with a stabilizer like BSA.
Competitive ELISA Protocol for this compound in Urine
Protocol 3.4.1: Urine Sample Preparation
-
To 0.5 mL of urine, add 0.5 mL of phosphate buffer (pH 6.0).
-
Add 50 µL of β-glucuronidase.[5]
-
Incubate at 45°C for 2 hours to hydrolyze glucuronidated metabolites.[5]
-
Centrifuge the sample to pellet any precipitate. The supernatant is used in the assay.
Protocol 3.4.2: ELISA Procedure
-
Coating: Dilute the purified anti-Flubromazepam IgG in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6) to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer (PBS with 0.05% Tween 20, PBS-T).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competition: Add 50 µL of the prepared urine sample, standard, or control to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the color development.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data and Performance Characteristics
The performance of existing commercial benzodiazepine immunoassays for the detection of this compound varies. The following tables summarize available cross-reactivity data.
Table 1: Cross-Reactivity of this compound with Commercial Immunoassays
| Immunoassay Kit | Platform | Calibrator | Cross-Reactivity (%) | Reference |
| Axsym® 4602 | FPIA | Nordazepam | 75 | [5] |
| cobas® 8000 | Turbidity Immunoassay | Nordazepam | 79 | [5] |
| Konelab® 30 (CEDIA) | CEDIA | Nitrazepam | 71 | [5] |
| Immunalysis® Benzodiazepines ELISA | ELISA | Oxazepam | 84-97 | [7][8] |
| ARK™ HS Benzodiazepine II Assay | - | - | Good cross-reactivity | [9] |
| EMIT® II PLUS Benzodiazepine Assay | - | - | Good cross-reactivity | [9] |
FPIA: Fluorescence Polarization Immunoassay; CEDIA: Cloned Enzyme Donor Immunoassay.
Table 2: Expected Performance Characteristics of a Developed this compound-Specific ELISA
| Parameter | Target Value | Description |
| IC50 (50% Inhibitory Concentration) | 1-10 ng/mL | The concentration of this compound that causes 50% inhibition of the maximum signal. A lower IC50 indicates higher sensitivity. |
| Limit of Detection (LOD) | 0.1-1 ng/mL | The lowest concentration of this compound that can be reliably distinguished from a blank sample. |
| Working Range | 1-100 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Cross-Reactivity | < 5% | The assay should have low cross-reactivity with other benzodiazepines and their metabolites to ensure specificity. |
| Precision (CV%) | < 15% | The coefficient of variation for intra- and inter-assay measurements should be low. |
Conclusion
The development of a specific immunoassay for this compound is a critical step towards effective screening for this designer benzodiazepine. The protocols outlined in these application notes provide a roadmap for researchers to produce the necessary reagents and establish a sensitive and reliable competitive ELISA for the detection of this compound in urine samples. While existing benzodiazepine screening assays show some cross-reactivity with this compound, a dedicated assay would offer improved specificity and sensitivity, which is crucial for both clinical diagnostics and forensic investigations. The successful implementation of these methods will contribute to a better understanding of the prevalence of this compound use and aid in the monitoring of its abuse.
References
- 1. De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
Solid-Phase Extraction of Flubromazepam from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubromazepam is a long-acting psychoactive substance of the benzodiazepine class that has been sold online as a designer drug. As a compound of interest in clinical and forensic toxicology, robust and reliable methods for its extraction from biological matrices are essential for accurate quantification and interpretation. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of benzodiazepines from complex biological matrices such as blood, urine, and hair. This document provides detailed application notes and protocols for the solid-phase extraction of this compound, summarizing key performance data and outlining experimental workflows.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of this compound and other benzodiazepines from biological matrices using solid-phase extraction. This data is crucial for method selection and validation.
| Biological Matrix | SPE Sorbent | Recovery % | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Postmortem Blood | Not Specified | 35-90% | 0.5 ng/mL | 1 ng/mL | [1] |
| Whole Blood | Oasis HLB | Not Specified | 0.2-20 ng/mL | 5 ng/mL | [2][3] |
| Urine | Polymeric-based mixed-mode | >90% | Not Specified | Not Specified | [4][5] |
| Hair | Not Specified | >80% | Not Specified | 1 ng/mL | [6] |
Experimental Workflows and Logical Relationships
The general workflow for the solid-phase extraction of this compound from biological matrices involves several key steps, from sample pre-treatment to final extract preparation for analysis.
Caption: General workflow for this compound SPE.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from whole blood, urine, and hair. These protocols are synthesized from various validated methods for benzodiazepine analysis.[2][7][8][9][10]
Protocol 1: Extraction of this compound from Whole Blood
This protocol is adapted from established methods for the analysis of benzodiazepines in whole blood.[2][3]
1. Materials and Reagents:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Mixed-Mode Cation Exchange cartridges.
-
Internal Standard (IS): Deuterated this compound or a suitable benzodiazepine analog (e.g., diazepam-d5).
-
Buffer: 100 mM Sodium Acetate Buffer (pH 4.5).
-
Wash Solvents: Deionized water, 5% Acetonitrile in Sodium Acetate Buffer (pH 4.5).
-
Elution Solvent: 98:2 (v/v) Ethyl Acetate:Ammonium Hydroxide.
-
Reconstitution Solvent: Mobile phase for LC-MS/MS analysis.
-
Centrifuge, vortex mixer, nitrogen evaporator.
2. Sample Pre-treatment:
-
Pipette 1.0 mL of whole blood into a centrifuge tube.
-
Add the internal standard solution.
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex for 15 seconds, then sonicate for 15 minutes.
-
Centrifuge at approximately 3000 rpm for 10 minutes.
-
Decant the supernatant for loading onto the SPE cartridge.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 5% acetonitrile in sodium acetate buffer (pH 4.5).
-
Dry the cartridge thoroughly under high vacuum or positive pressure for 15 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of freshly prepared ethyl acetate:ammonium hydroxide (98:2).
-
Collect the eluate in a clean tube.
-
4. Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 3 seconds and centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the supernatant to a sample vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Urine
This protocol is a common procedure for the extraction of benzodiazepines and their metabolites from urine samples.[4][7][11]
1. Materials and Reagents:
-
SPE Cartridges: Mixed-Mode Cation Exchange cartridges (e.g., Clean Screen® XCEL I).
-
Internal Standard (IS): Deuterated this compound or a suitable benzodiazepine analog.
-
Buffer: 0.1 M Acetate Buffer (pH 5.0).
-
Enzyme: β-glucuronidase.
-
Wash Solvents: Deionized water, Dichloromethane (DCM) or Methanol (MeOH).
-
Elution Solvent: 98:2 (v/v) Ethyl Acetate:Ammonium Hydroxide.
-
Reconstitution Solvent: Mobile phase for LC-MS/MS analysis.
-
Heating block or water bath, vortex mixer, nitrogen evaporator.
2. Sample Pre-treatment (Hydrolysis):
-
To 1-5 mL of urine in a tube, add 1-2 mL of 0.1 M acetate buffer (pH 5.0).
-
Add the internal standard solution.
-
Add β-glucuronidase (e.g., 5,000 units/mL).
-
Vortex and heat at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction Procedure:
-
Sample Loading: Directly load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of DCM or MeOH.
-
-
Drying: Dry the column thoroughly for 5-10 minutes under full vacuum or positive pressure.
-
Elution: Elute the analytes with 1 mL of freshly prepared ethyl acetate:ammonium hydroxide (98:2).
4. Post-Extraction:
-
Evaporate the eluate to dryness at approximately 35°C.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Hair
This protocol is a representative method for the extraction of benzodiazepines from hair, which can be adapted for this compound.[6][10]
1. Materials and Reagents:
-
SPE Cartridges: C18 or mixed-mode cartridges.
-
Internal Standard (IS): Deuterated this compound or a suitable benzodiazepine analog.
-
Decontamination Solvents: 0.1% Sodium dodecyl sulfate (SDS), deionized water, dichloromethane.
-
Incubation Solvent: Methanol/25% aqueous ammonium hydroxide (20:1, v/v).
-
Wash Solvents: Deionized water, 0.1 M Hydrochloric acid, Methanol.
-
Elution Solvent: Dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Reconstitution Solvent: Methanol or mobile phase.
-
Pulverizer/scissors, sonicator, centrifuge, nitrogen evaporator.
2. Sample Pre-treatment:
-
Decontaminate the hair sample by washing sequentially with 0.1% SDS, deionized water, and dichloromethane. Allow the hair to dry completely.
-
Pulverize or finely cut 20-50 mg of the decontaminated hair.
-
Place the hair in a glass tube and add the internal standard.
-
Add 1 mL of methanol/ammonium hydroxide solution.
-
Sonicate for 1 hour, then incubate overnight at 45°C.
-
Centrifuge the sample, and transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Apply the supernatant from the hair extract to the conditioned cartridge.
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash with 2 mL of methanol.
-
Dry the cartridge thoroughly.
-
-
Elution: Elute the analytes with 2 mL of dichloromethane/isopropanol/ammonium hydroxide (80:20:2).
4. Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of methanol or the initial mobile phase.
-
Transfer to a vial for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting a sample pre-treatment method based on the biological matrix.
Caption: Matrix-based pre-treatment selection.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. unitedchem.com [unitedchem.com]
- 8. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. scivisionpub.com [scivisionpub.com]
- 11. unitedchem.com [unitedchem.com]
Protocol for In Vitro Metabolism of Flubromazepam Using Human Liver Microsomes (HLM)
Application Note & Protocol
For Research Use Only
Introduction
Flubromazepam is a designer benzodiazepine that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for toxicological screening, clinical management, and forensic analysis. In vitro metabolism studies using human liver microsomes (HLM) are a standard approach to identify metabolic pathways and the enzymes involved. This document provides a detailed protocol for studying the in vitro metabolism of this compound using HLM, focusing on the identification of phase I metabolites. This compound is presumed to be metabolized primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, leading to metabolites such as monohydroxylated and debrominated species.[1]
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic Acid
-
Control compounds (e.g., a known CYP3A4 substrate like midazolam)
-
96-well incubation plates
-
Centrifuge capable of accommodating 96-well plates
-
LC-MS/MS system
Experimental Protocol
1. Preparation of Reagents and Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a suitable organic solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the same solvent to achieve final incubation concentrations ranging from 1 µM to 50 µM.
-
HLM Suspension: On the day of the experiment, thaw the pooled HLM on ice. Dilute the HLM with 0.5 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
2. Incubation Procedure
-
Pre-warm a water bath or incubator to 37°C.
-
In a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer (0.5 M, pH 7.4)
-
MgCl₂ (to a final concentration of 5 mM)
-
This compound working solution (to achieve final concentrations of 1, 5, 10, 25, and 50 µM). The final solvent concentration should be less than 1%.
-
HLM suspension (to a final protein concentration of 0.5 mg/mL).
-
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes (400 µL) of ice-cold acetonitrile.
-
Include control incubations:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to assess for non-enzymatic degradation.
-
Negative Control (No HLM): Replace the HLM suspension with buffer to assess for substrate instability.
-
Positive Control: Incubate a known CYP3A4 substrate (e.g., midazolam) under the same conditions to ensure HLM activity.
-
3. Sample Processing and Analysis
-
Seal the 96-well plate and vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Data Presentation
Quantitative Data Summary
| Metabolite | CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) |
| Monohydroxy-Flubromazepam | CYP3A4/5 | Data not available | Data not available |
| Debrominated-Flubromazepam | CYP3A4/5 | Data not available | Data not available |
Visualizations
Metabolic Pathway of this compound
Caption: Proposed Phase I metabolic pathway of this compound in human liver microsomes.
Experimental Workflow for In Vitro this compound Metabolism Study
Caption: Workflow for the in vitro metabolism of this compound using HLM.
References
Application Notes and Protocols for Studying the Behavioral Effects of Flubromazepam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubromazepam, a designer benzodiazepine, has emerged as a substance of interest due to its long-acting psychoactive effects. Understanding its behavioral pharmacology is crucial for both clinical toxicology and the development of potential therapeutic analogs. These application notes provide detailed protocols for utilizing established rodent behavioral models to characterize the anxiolytic, sedative, motor-coordinating, and rewarding effects of this compound. While specific quantitative data for this compound in some of these models is limited in publicly available literature, this document provides comprehensive methodologies and representative data from closely related benzodiazepines to guide experimental design and data interpretation.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.
Figure 1: GABA-A Receptor Signaling Pathway with this compound.
I. Assessment of Anxiolytic-Like Effects: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol
1. Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide), elevated 40-50 cm above the floor.
-
The enclosed arms have high walls (e.g., 15 cm).
-
The maze should be made of a non-porous material for easy cleaning.
2. Animals:
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks old) are commonly used. Acclimatize animals to the housing facility for at least one week before testing.
3. Drug Administration:
-
Vehicle: A suitable vehicle for this compound (e.g., 10% Tween 80 in saline).
-
This compound: Administer intraperitoneally (i.p.) at desired doses. Due to its long half-life, a pre-treatment time of 30-60 minutes is recommended.
-
Positive Control: Diazepam (e.g., 1-2 mg/kg, i.p.) can be used as a positive control for anxiolytic effects.
4. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the vehicle, this compound, or positive control.
-
After the pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.
5. Data Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Derived Measures:
-
Percentage of time spent in the open arms = (Time in open arms / Total time) x 100.
-
Percentage of open arm entries = (Entries into open arms / Total entries) x 100.
-
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.4 ± 2.8 |
| Diazepam | 1.0 | 35.8 ± 4.5 | 42.1 ± 5.1 | 28.1 ± 3.1 |
| Diazepam | 2.0 | 45.3 ± 5.2 | 55.6 ± 6.3 | 26.9 ± 2.9 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical and for illustrative purposes.
Experimental Workflow
Figure 2: Experimental workflow for the Elevated Plus Maze test.
II. Assessment of Locomotor Activity and Sedation: Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. A decrease in locomotor activity can be indicative of sedative effects.
Experimental Protocol
1. Apparatus:
-
A square arena with high walls (e.g., for mice: 40 cm x 40 cm x 30 cm).
-
The floor is typically divided into a grid of squares, with the central squares defined as the "center zone".
-
The arena should be made of a non-porous material for easy cleaning.
2. Animals:
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks old).
3. Drug Administration:
-
Vehicle: A suitable vehicle for this compound.
-
This compound: Administer i.p. at desired doses.
-
Positive Control: Diazepam (e.g., 2-5 mg/kg, i.p.) can be used to induce sedation.
4. Procedure:
-
Habituate animals to the testing room for at least 30 minutes.
-
Administer the vehicle, this compound, or positive control.
-
After the pre-treatment time (30-60 minutes), place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using a video tracking system.
-
Clean the arena thoroughly after each trial.
5. Data Analysis:
-
Locomotor Activity:
-
Total distance traveled.
-
Number of line crossings.
-
-
Sedation:
-
Time spent immobile.
-
-
Anxiety-Like Behavior:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time Spent Immobile (s, Mean ± SEM) | Time in Center (s, Mean ± SEM) |
| Vehicle | - | 2500 ± 150 | 60 ± 10 | 45 ± 5 |
| Diazepam | 2.0 | 1800 ± 120 | 150 ± 20 | 55 ± 6 |
| Diazepam | 5.0 | 1000 ± 90 | 300 ± 30*** | 30 ± 4 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data is hypothetical and for illustrative purposes.
Experimental Workflow
Figure 3: Experimental workflow for the Open Field Test.
III. Assessment of Motor Coordination: Rotarod Test
The Rotarod test is used to assess motor coordination, balance, and the potential for motor impairment induced by a drug.
Experimental Protocol
1. Apparatus:
-
A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes). The rod should have a textured surface to provide grip.
2. Animals:
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks old).
3. Training:
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session consists of 3-4 trials with a fixed or accelerating speed, allowing the animals to learn the task.
4. Drug Administration:
-
Vehicle: A suitable vehicle for this compound.
-
This compound: Administer i.p. at desired doses.
-
Positive Control: Diazepam (e.g., 5-10 mg/kg, i.p.) can be used to induce motor impairment.
5. Procedure:
-
On the test day, administer the vehicle, this compound, or positive control.
-
After the pre-treatment time (30-60 minutes), place the mouse on the rotating rod at a low starting speed.
-
Gradually increase the speed of rotation (accelerating rotarod protocol).
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
6. Data Analysis:
-
The primary measure is the latency to fall from the rotating rod in seconds.
-
The average latency across trials for each animal is calculated.
Data Presentation
Note: While one study mentioned that this compound at 0.1 mg/kg did not cause motor impairment, specific dose-response data from the rotarod test is not available.[1] The following table provides representative data for the motor-impairing effects of Diazepam in mice.
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s, Mean ± SEM) |
| Vehicle | - | 280 ± 15 |
| Diazepam | 5.0 | 150 ± 20** |
| Diazepam | 10.0 | 60 ± 10*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data is hypothetical and for illustrative purposes.
Experimental Workflow
Figure 4: Experimental workflow for the Rotarod Test.
IV. Assessment of Rewarding Effects: Conditioned Place Preference (CPP)
The Conditioned Place Preference test is a form of Pavlovian conditioning used to measure the motivational effects of a drug. An animal learns to associate a specific environment with the rewarding effects of a drug.
Experimental Protocol
1. Apparatus:
-
A two- or three-compartment chamber. The conditioning compartments should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A central, neutral compartment may be used in a three-compartment design.
2. Animals:
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks old).
3. Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the mouse in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning (4-8 days):
-
On conditioning days, confine the animal to one of the conditioning compartments after drug or vehicle administration.
-
Drug Pairing: Administer this compound (e.g., 0.01, 0.1 mg/kg, i.p.) and immediately place the mouse in one of the conditioning compartments for 30 minutes. The drug-paired compartment should be counterbalanced across animals (i.e., for half the animals, the drug is paired with one compartment, and for the other half, with the other).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the mouse to the opposite compartment for 30 minutes.
-
-
Post-Conditioning (Test Day): The day after the last conditioning session, place the mouse in the central compartment with free access to all compartments (as in the pre-conditioning phase) for 15-20 minutes. Record the time spent in each compartment.
4. Data Analysis:
-
The primary measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties of the drug.
Data Presentation
A study by Hong et al. (2022) investigated the rewarding effects of this compound using the CPP test in mice.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Time in Drug-Paired Compartment (s, Post-Pre, Mean ± SEM) |
| Vehicle | - | 10.5 ± 8.2 |
| This compound | 0.01 | 25.3 ± 15.4 |
| This compound | 0.1 | 120.7 ± 30.1* |
*p < 0.05 compared to vehicle. Adapted from Hong et al., 2022.[1]
Experimental Workflow
Figure 5: Experimental workflow for the Conditioned Place Preference test.
Conclusion
These application notes provide a framework for the preclinical behavioral assessment of this compound. While a significant data gap exists for this compound in several key behavioral assays, the provided protocols, based on established models for benzodiazepines, offer a robust starting point for investigation. The included quantitative data for the rewarding effects of this compound, along with representative data for diazepam in other models, should guide researchers in designing experiments and interpreting their findings. Further research is critically needed to fully characterize the behavioral profile of this compound and to understand its full range of effects and potential for harm.
References
Application Notes and Protocols for the Safe Handling and Scientific Use of Flubromazepam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Flubromazepam is a potent psychoactive substance with a limited history of formal scientific investigation. The information provided herein is intended for use by qualified researchers in controlled laboratory settings only. This document is not an endorsement of the use of this compound in humans and does not constitute medical advice. All personnel handling this compound must be thoroughly trained in the safe handling of hazardous chemicals and psychoactive substances. Adherence to all applicable local, state, and federal regulations is mandatory.
Introduction
This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a designer benzodiazepine that has emerged as a research chemical.[1][2] Structurally, it is an analog of phenazepam where the chlorine atom is substituted with a fluorine atom.[1][2] This document provides detailed application notes and protocols for the safe handling, synthesis, analysis, and in vitro/in vivo investigation of this compound to support legitimate scientific research and drug development.
Safety Precautions and Handling
This compound should be treated as a hazardous substance.[3] Inhalation, ingestion, and skin contact should be strictly avoided.
2.1 Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in the table below.
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder form or when there is a risk of aerosolization. |
2.2 Engineering Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in a securely locked cabinet, compliant with regulations for controlled substances where applicable.[4]
2.3 Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
2.4 Disposal
All this compound waste, including contaminated lab materials, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[4][5][6] It is recommended to use a licensed chemical waste disposal service.
Physicochemical and Toxicological Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀BrFN₂O | |
| Molecular Weight | 333.16 g/mol | [1] |
| Appearance | White powder or crystalline solid | [1][7] |
| Melting Point | 189-190 °C | [1] |
| Solubility | Soluble in DMSO (~25 mg/mL), DMF (~25 mg/mL), and ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers. | [1][3] |
| Acute Toxicity | Harmful if swallowed. May cause drowsiness or dizziness. | [8] |
| Pharmacokinetics | Extremely long elimination half-life of over 100 hours. | [8][9][10] |
Experimental Protocols
4.1 Synthesis of this compound
The synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a two-step annulation sequence.[1]
Protocol 4.1.1: Synthesis of 2-amino-5-bromo-2'-fluorobenzophenone
-
In a fume hood, to a stirred solution of p-bromoaniline in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
-
Slowly add o-fluorobenzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.1.2: Synthesis of this compound
-
Dissolve the purified 2-amino-5-bromo-2'-fluorobenzophenone in a suitable solvent (e.g., anhydrous dioxane).
-
Add 2-bromoacetyl bromide and stir the mixture at room temperature.
-
After completion of the first step, carefully add a solution of ammonia in a suitable solvent (e.g., methanol) and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
4.2 Analytical Methods
Protocol 4.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [7]
-
Sample Preparation: Prepare a ~4 mg/mL solution of this compound in methanol.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C for 1.0 min.
-
Ramp to 280°C at 12 °C/min.
-
Hold at 280°C for 9.0 min.
-
-
Injection: 1 µL, split ratio 25:1.
-
MS Parameters:
-
Mass scan range: 30-550 amu.
-
Ionization mode: Electron Ionization (EI).
-
Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis in Biological Matrices [8][9]
-
Sample Preparation (Serum/Urine):
-
To 100 µL of serum or urine, add an internal standard (e.g., Diazepam-d5).
-
For urine samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to detect glucuronidated metabolites.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and its metabolites.
Caption: General workflow for the analysis of this compound.
4.3 In Vitro Protocols
Protocol 4.3.1: In Vitro Metabolism using Human Liver Microsomes [9][11][12][13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5-1.0 mg/mL), a phosphate buffer (pH 7.4), and this compound (e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Protocol 4.3.2: In Vitro Cardiotoxicity Assessment [14][15][16]
-
Cell Culture: Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to the manufacturer's protocol.
-
Compound Treatment: Expose the hiPSC-CMs to various concentrations of this compound.
-
Assays:
-
Cell Viability: Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Electrophysiology: Measure changes in action potential duration and ion channel currents (e.g., hERG potassium channel) using patch-clamp electrophysiology or a multi-electrode array (MEA) system.
-
Calcium Imaging: Monitor intracellular calcium transients using a fluorescent calcium indicator.
-
4.4 In Vivo Protocol
Protocol 4.4.1: Conditioned Place Preference (CPP) in Mice [10][14][17][18][19][20]
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Habituation (Day 1): Allow mice to freely explore all three chambers for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer this compound (e.g., 0.1 mg/kg, i.p.) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other days, administer the vehicle and confine the mouse to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 6): Allow the mice to freely explore all three chambers in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a rewarding effect.
Caption: Workflow for the Conditioned Place Preference experiment.
Conclusion
The protocols and data presented in these application notes are intended to provide a foundation for the safe and effective use of this compound in a research setting. Researchers must exercise extreme caution when handling this compound and adhere to all safety guidelines. The provided experimental protocols offer a starting point for investigating the chemical, analytical, and pharmacological properties of this compound. Further research is necessary to fully characterize its potential risks and therapeutic applications.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound Positional Isomers for Forensic Analysis [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. swgdrug.org [swgdrug.org]
- 8. bccsu.ca [bccsu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 20. Parametric investigation of social place preference in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Flubromazepam Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis and analytical characterization of Flubromazepam for use as a certified reference material (CRM) in forensic analysis. The synthesis of high-purity reference standards is crucial for the accurate identification and quantification of emerging designer benzodiazepines in forensic casework.[1][2][3]
Introduction
This compound (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a designer benzodiazepine that has been identified in forensic cases.[1][2] As with many novel psychoactive substances, the availability of well-characterized reference materials is essential for forensic laboratories to develop and validate analytical methods for its detection.[4][5] These protocols outline a practical synthetic route to this compound and the subsequent analytical procedures required to confirm its identity and purity, ensuring its suitability as a reference standard.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The most common route involves the formation of a 2-aminobenzophenone intermediate followed by cyclization to form the benzodiazepine ring.[6]
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
p-Bromoaniline
-
o-Fluorobenzoyl chloride
-
Zinc chloride (anhydrous)
-
2-Bromoacetyl bromide
-
Ammonia solution
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel for column chromatography)
Procedure:
Step 1: Synthesis of 2-amino-5-bromo-2'-fluorobenzophenone [6]
-
In a clean, dry round-bottom flask, dissolve p-bromoaniline in a suitable anhydrous solvent under an inert atmosphere.
-
Add anhydrous zinc chloride to the solution and stir.
-
Slowly add o-fluorobenzoyl chloride to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with an appropriate aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone
-
Dissolve the purified 2-amino-5-bromo-2'-fluorobenzophenone in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add 2-bromoacetyl bromide to the cooled solution.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction and extract the product.
-
Wash the organic layer, dry, and concentrate to yield the bromoacetamide intermediate.
Step 3: Synthesis of this compound [6]
-
Dissolve the crude 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone in a suitable solvent.
-
Add an excess of ammonia solution to the mixture.
-
Heat the reaction mixture, promoting ring closure through imine formation.[6]
-
Monitor the formation of this compound by TLC.
-
Once the reaction is complete, cool the mixture and extract the product.
-
Purify the final product by recrystallization or column chromatography to obtain high-purity this compound.
Analytical Characterization
To certify the synthesized this compound as a reference standard, a comprehensive analytical characterization is required to confirm its identity and determine its purity.[7][8][9]
Analytical Workflow
Caption: Analytical workflow for CRM certification.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: [10]
-
Prepare a solution of the synthesized this compound in methanol at a concentration of approximately 4 mg/mL.[10]
Instrumentation:
-
A standard gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Value |
|---|---|
| Column | Phenyl-methyl polysiloxane capillary column |
| Injector Temp | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 40-550 amu |
Expected Results:
-
The mass spectrum of this compound should show a molecular ion peak at m/z 332 and characteristic fragmentation patterns.[11]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: [10]
-
Dissolve approximately 10 mg of the sample in deuterated methanol (CD3OD).[10]
-
Add tetramethylsilane (TMS) as an internal reference standard (0 ppm).[10]
Instrumentation:
-
400 MHz NMR spectrometer.[10]
¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| Typical values would be reported here based on experimental data | | | |
¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
|---|
| Typical values would be reported here based on experimental data | |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the synthesized this compound or analyze using an attenuated total reflectance (ATR) accessory.
Instrumentation:
-
A standard FTIR spectrometer.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3200 | N-H stretch |
| ~1685 | C=O stretch (amide) |
| ~1600 | C=N stretch |
| ~750 | C-Br stretch |
| ~1250 | C-F stretch |
Quantitative Data Summary
The following table summarizes the expected analytical data for a synthesized this compound reference standard.
| Parameter | Specification | Method |
| Chemical Formula | C₁₅H₁₀BrFN₂O | - |
| Molecular Weight | 333.16 g/mol | MS |
| Appearance | White powder | Visual |
| Melting Point | 188-190 °C | Melting Point Apparatus |
| Purity (by GC-MS) | ≥ 98% | GC-MS |
| Purity (by qNMR) | ≥ 98% | qNMR |
| ¹H NMR | Conforms to structure | NMR |
| Mass Spectrum (EI) | M⁺ at m/z 332 | GC-MS |
Conclusion
The synthesis and rigorous analytical characterization of this compound are fundamental to providing forensic laboratories with a reliable certified reference material. The protocols outlined above provide a framework for the preparation and validation of such a standard, ensuring the accuracy and reliability of forensic drug testing. The use of multiple analytical techniques is crucial for the unambiguous identification and purity assessment necessary for a CRM.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound Positional Isomers for Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.who.int [cdn.who.int]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 10. swgdrug.org [swgdrug.org]
- 11. bccsu.ca [bccsu.ca]
Troubleshooting & Optimization
Overcoming matrix effects in Flubromazepam LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Flubromazepam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of biological fluids, endogenous components like phospholipids are a major cause of matrix effects, particularly ion suppression in positive electrospray ionization mode (+ESI).
Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers a different level of cleanup, with SPE generally providing the cleanest extracts and most significant reduction in matrix effects, followed by LLE, and then PPT. The choice of technique often depends on the required sensitivity, throughput, and complexity of the sample matrix.
Q3: How do I choose the right internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience similar matrix effects. This co-elution allows for effective compensation for signal suppression or enhancement, leading to more accurate and precise quantification. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing chromatographic separation is a key strategy. By adjusting the mobile phase gradient, flow rate, or using a different column chemistry (e.g., biphenyl or C18), it's possible to separate the elution of this compound from interfering matrix components, particularly phospholipids. This separation ensures that the analyte is ionized without interference, leading to a more stable and accurate signal.
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for this compound.
This issue is often attributable to ion suppression from matrix effects. The following troubleshooting steps can help identify and resolve the problem.
| Question | Possible Cause | Suggested Solution |
| Are you observing a significant drop in signal intensity when analyzing samples compared to standards in a clean solvent? | Ion suppression due to co-eluting matrix components. | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction to remove more interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute. 3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL-IS can compensate for variable ion suppression between samples. |
| Is the peak shape for this compound poor (e.g., tailing or fronting)? | Secondary interactions with the analytical column or interferences from the matrix. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of basic compounds like benzodiazepines. 2. Check for Column Contamination: Flush the column or replace it if it's aged or contaminated. 3. Evaluate Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion. |
| Are the results for your quality control (QC) samples imprecise? | Inconsistent matrix effects across different samples or wells in a 96-well plate. | 1. Review Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples. Automated liquid handlers can improve precision. 2. Assess for Phospholipid Contamination: Phospholipids are a known cause of ion suppression. Consider a sample preparation method specifically designed for phospholipid removal. |
| Is there a high background signal in your chromatograms? | Contamination from the sample matrix, solvents, or the LC-MS system itself. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Clean the Ion Source: Contamination can build up in the ion source over time, leading to increased background noise. 3. Implement a More Effective Sample Cleanup: A cleaner sample extract will reduce the introduction of non-volatile contaminants into the MS system. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of Protein Precipitation (PPT), Supported Liquid Extraction (SLE, a form of LLE), and Solid-Phase Extraction (SPE) for the analysis of this compound in whole blood, as part of a larger panel of synthetic benzodiazepines.
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Protein Precipitation (PPT) | Generally >80% for many compounds, but can be variable. | High potential for significant ion suppression due to minimal cleanup. | Pros: Fast, simple, and inexpensive. Cons: Provides the least effective cleanup, leading to a higher risk of matrix effects and instrument contamination. |
| Supported Liquid Extraction (SLE) | 92.6% | -21.4% (Ion Suppression) | Pros: Good recovery, less labor-intensive than traditional LLE, avoids emulsion formation. Cons: Still susceptible to some matrix effects. |
| Solid-Phase Extraction (SPE) | 95.7% | -10.5% (Ion Suppression) | Pros: Provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity. Cons: More complex and time-consuming method development, higher cost per sample. |
Data for SLE and SPE are for this compound at a concentration of 10 ng/mL in whole blood.[1]
Experimental Protocols
Protein Precipitation (PPT) Protocol for this compound in Plasma
This protocol is a general procedure and may require optimization.
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., 10 µL of 100 ng/mL this compound-d4 in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
This protocol is adapted from methods for other benzodiazepines and may require optimization.
-
Sample Aliquoting: Aliquot 500 µL of human plasma into a glass test tube.
-
Internal Standard Addition: Add the internal standard (e.g., 25 µL of 100 ng/mL this compound-d4).
-
pH Adjustment: Add 500 µL of a suitable buffer to adjust the pH (e.g., borate buffer, pH 9).
-
Extraction Solvent Addition: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Extraction: Vortex the mixture for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for this compound in Plasma
This protocol is based on a mixed-mode cation exchange SPE and may require optimization.
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard (e.g., 25 µL of 100 ng/mL this compound-d4). Add 1 mL of 4% phosphoric acid to precipitate proteins. Vortex for 1 minute and centrifuge at ≥3000 x g for 10 minutes. Use the supernatant for loading.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/minute).
-
Washing:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 20% methanol in water to remove polar interferences.
-
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes.
-
Elution: Elute this compound and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visualizations
References
Improving the sensitivity of Flubromazepam detection in hair samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Flubromazepam in hair samples. The focus is on improving analytical sensitivity and ensuring accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for sensitive this compound detection in hair?
A1: A highly effective and sensitive method involves the pulverization of decontaminated hair samples followed by ultrasound-assisted extraction with methanol.[1][2][3][4] This procedure increases the surface area of the hair, allowing for more efficient extraction of the analyte.
Q2: What are the typical Limit of Quantification (LOQ) values I can expect for this compound in hair analysis?
A2: With a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, LOQs for this compound can be as low as 5 pg/mg.[1][3] However, depending on the specific instrumentation and protocol, LOQs can also be around 25 pg/mg.[1][3]
Q3: How can I minimize matrix effects during the analysis of this compound in hair?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in hair analysis.[1][2] To mitigate these effects, a thorough sample clean-up procedure is crucial. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6][7] Additionally, the use of a deuterated internal standard can help to compensate for matrix effects.
Q4: What are the critical parameters for the LC-MS/MS analysis of this compound?
A4: For optimal LC-MS/MS analysis, a reversed-phase C18 column is commonly used with a gradient elution.[4][8] The mobile phase typically consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8] The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, and at least two multiple-reaction monitoring (MRM) transitions should be monitored for each analyte to ensure specificity.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the hair matrix. 2. Degradation of the analyte during sample preparation. 3. Suboptimal clean-up procedure leading to analyte loss. | 1. Ensure complete pulverization of the hair sample to a fine powder.[9] Increase the duration or temperature of the ultrasonic bath during extraction.[1][2][3][4] Consider alternative extraction solvents or enzymatic digestion. 2. Avoid high temperatures and extreme pH conditions during sample processing. 3. Optimize the LLE or SPE protocol. Ensure the pH of the sample and solvents is appropriate for this compound extraction. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient removal of endogenous hair components. 2. Co-elution of interfering substances with the analyte. | 1. Implement a more rigorous clean-up step, such as SPE with a specific sorbent for benzodiazepines. 2. Adjust the chromatographic gradient to improve the separation of this compound from matrix components.[8] |
| Poor Peak Shape or Tailing | 1. Column contamination or degradation. 2. Inappropriate mobile phase composition. 3. Issues with the injection solvent. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample homogenization. 2. Inconsistent extraction efficiency. 3. Instability of the analyte in the autosampler. | 1. Use a standardized pulverization method to ensure uniform particle size.[9] 2. Precisely control all extraction parameters (time, temperature, solvent volume). Use an internal standard to normalize for variations. 3. Test for autosampler stability and, if necessary, analyze samples immediately after preparation or store them at a lower temperature. Some benzodiazepines can show signal loss after 48 hours at 10°C in the autosampler.[4] |
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Detection in Hair
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 - 25 pg/mg | [1][3] |
| Linearity Range | 5 - 200 pg/mg | [1][3] |
| Bias | -12.8% to -4.9% | [8] |
| Imprecision (CV%) | <19.2% | [1][2] |
| Extraction Efficiency | >70% | [1][2] |
| Matrix Effect (Ion Suppression) | -62.8% to -23.9% | [1][2] |
Experimental Protocols & Workflows
Detailed Methodology for this compound Hair Analysis
A validated method for the determination of this compound in hair samples using LC-MS/MS is outlined below.[1][2][3][4][8]
1. Sample Decontamination:
-
Wash hair samples to remove external contaminants. A common procedure involves sequential washes with an organic solvent (e.g., dichloromethane or methanol) followed by water.[7][10][11]
2. Sample Preparation:
-
Dry the decontaminated hair samples.
-
Pulverize approximately 20 mg of the hair sample into a fine powder using a ball mill.[1][2][3][4][9] This step is critical for increasing the surface area for efficient extraction.
3. Extraction:
-
To the pulverized hair sample, add an internal standard and methanol.
-
Incubate the sample in an ultrasonic bath for 1 hour at 25°C to facilitate the extraction of this compound from the hair matrix.[1][2][3][4]
4. Clean-up and Reconstitution:
-
Centrifuge the sample and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase solution (e.g., 95:5 v/v 0.1% formic acid in water: 0.1% formic acid in acetonitrile).[8]
-
Filter the reconstituted sample before injection into the LC-MS/MS system.[1][3]
5. LC-MS/MS Analysis:
-
Chromatography: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the analytes.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) with at least two transitions for this compound for confirmation.
-
Visualized Experimental Workflow
Caption: Workflow for this compound detection in hair.
Troubleshooting Logic Diagram
Caption: Troubleshooting low sensitivity in this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Sensitive Method for the Determination of 17 Designer Benzodiazepines in Hair by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01325H [pubs.rsc.org]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
Flubromazepam Immunoassay Cross-Reactivity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues encountered in Flubromazepam immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound immunoassays?
A1: Cross-reactivity refers to the phenomenon where the antibodies in an immunoassay, intended to detect this compound, also bind to other structurally similar molecules. This can lead to inaccurate quantification or false-positive results. The binding of these other compounds can produce a signal that is mistakenly attributed to this compound.
Q2: Which compounds are known to cross-react with this compound immunoassays?
A2: A variety of benzodiazepines and their metabolites can cross-react with this compound immunoassays. The degree of cross-reactivity depends on the specific assay and the antibody used. Generally, designer benzodiazepines with similar chemical structures to this compound are likely to show significant cross-reactivity. Studies have shown that compounds like diclazepam, phenazepam, and etizolam can produce a positive result in some benzodiazepine immunoassays.[1][2]
Q3: How can I determine the extent of cross-reactivity in my specific assay?
A3: To determine the cross-reactivity of a specific compound in your assay, you should perform a cross-reactivity study. This typically involves preparing a series of dilutions of the potentially cross-reacting compound and measuring their response in the immunoassay. The cross-reactivity is then calculated as a percentage relative to the response of this compound.
Q4: Can this compound metabolites interfere with the immunoassay?
A4: Yes, metabolites of this compound can also cross-react with the immunoassay. This compound is metabolized in the body, and these metabolites may retain a similar enough structure to be recognized by the assay's antibodies.[3] Some assays may even show a higher reactivity towards certain metabolites. It is also important to consider that some benzodiazepines are excreted as glucuronide conjugates, which may have poor cross-reactivity with some immunoassays.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Signal or False-Positive Results
Possible Cause: Cross-reactivity with other benzodiazepines or their metabolites present in the sample.
Troubleshooting Steps:
-
Review Sample History: If possible, review the sample's history to identify any other benzodiazepines that may be present.
-
Perform Sample Dilution: Diluting the sample can help to reduce the impact of low-affinity cross-reactants. A serial dilution of the sample should be performed and the results analyzed for linearity. Non-parallel dose-response curves between the sample and the standard curve can indicate cross-reactivity.
-
Confirmation with a Specific Method: All positive results from an immunoassay should be considered presumptive and confirmed using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Matrix effects or interference from endogenous substances in the sample.
Troubleshooting Steps:
-
Assess Matrix Effects: Prepare a spike-and-recovery experiment by adding a known amount of this compound to a blank matrix (the same type as your samples) and to your sample. A significant difference in the recovery between the two indicates a matrix effect.
-
Sample Pre-treatment: Consider sample pre-treatment methods to remove interfering substances. This could include protein precipitation or solid-phase extraction.
-
Use of Specialized Buffers: Some commercially available assay diluents are designed to reduce matrix effects and non-specific binding.[4]
Issue 3: False-Negative Results for Samples Expected to be Positive
Possible Cause: The primary form of the analyte in the sample is a metabolite with low cross-reactivity, such as a glucuronide conjugate.
Troubleshooting Steps:
-
Enzymatic Hydrolysis: For urine samples, pre-treatment with β-glucuronidase can hydrolyze glucuronide conjugates back to the parent drug or a more reactive metabolite, thereby increasing the detectability by the immunoassay.[6][7]
Data Presentation: Quantitative Cross-Reactivity of this compound
The following table summarizes the reported cross-reactivity of this compound in various commercially available benzodiazepine immunoassays. It is important to note that cross-reactivity is highly dependent on the specific assay, its calibrator, and the experimental conditions.
| Immunoassay Kit | Calibrator | Cross-Reactivity of this compound (%) | Reference |
| Immunalysis Benzodiazepines Direct ELISA | Oxazepam | 97-107 | [1] |
| CEDIA Benzodiazepine Assay | Nitrazepam | 71 (in serum) | [3] |
| Roche Cobas Benzodiazepine Assay | Nordazepam | 79 (in urine) | [3] |
| Abbott AxSYM Benzodiazepine Assay | Nordazepam | 75 (in urine) | [3] |
| EMIT II Plus Benzodiazepine Assay | Lormetazepam | High, but quantitative data varies | [8][9][10] |
| KIMS II Benzodiazepine Assay | - | High, but quantitative data varies | [8][9][10] |
| ARK HS Benzodiazepine II Assay | - | Good cross-reactivity | [2] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples with β-Glucuronidase
This protocol is designed to deconjugate glucuronidated benzodiazepine metabolites in urine samples prior to immunoassay analysis.
Materials:
-
Urine sample
-
β-glucuronidase (e.g., from E. coli or abalone)
-
Hydrolysis buffer (e.g., acetate or phosphate buffer, pH 5.0-6.8)
-
Incubator or water bath
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 1 mL of urine sample, add a specified volume of β-glucuronidase solution (the amount depends on the enzyme activity, typically around 2,500-5,000 units).
-
Add an appropriate volume of hydrolysis buffer to adjust the pH to the optimal range for the enzyme.
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the sample at a specified temperature (e.g., 37°C or 55°C) for a designated time (e.g., 30 minutes to overnight), as recommended by the enzyme manufacturer.[11]
-
After incubation, centrifuge the sample to pellet any precipitate.
-
Use the supernatant for the immunoassay analysis.
Protocol 2: Sample Dilution for Mitigating Cross-Reactivity
This protocol outlines a general procedure for performing serial dilutions to assess and potentially mitigate the effects of cross-reactivity.
Materials:
-
Sample with suspected cross-reactivity
-
Assay diluent (as recommended by the immunoassay kit manufacturer)
-
Calibrated pipettes and tips
Procedure:
-
Prepare a series of dilutions of the sample using the assay diluent. A common dilution series would be 1:2, 1:4, 1:8, and 1:16.
-
Run the undiluted sample and each dilution in the immunoassay according to the kit's instructions.
-
Calculate the concentration of this compound in each diluted sample and multiply by the dilution factor to obtain the concentration in the original sample.
-
Compare the calculated concentrations from the different dilutions. If the calculated concentrations are consistent across the dilution series, it suggests that the interference from cross-reactivity is minimal at those dilutions. A significant trend in the calculated concentrations (e.g., decreasing concentration with increasing dilution) indicates the presence of cross-reactivity.
Protocol 3: Immunoaffinity Chromatography for Sample Purification
This protocol provides a high-level overview of using immunoaffinity chromatography (IAC) to selectively isolate this compound from a complex sample matrix, thereby reducing interference from cross-reacting substances.
Materials:
-
Immunoaffinity column with immobilized anti-benzodiazepine antibodies
-
Sample
-
Binding/Wash buffer
-
Elution buffer
-
Neutralization buffer
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the immunoaffinity column with the binding/wash buffer.
-
Sample Loading: Load the pre-treated sample onto the column.
-
Washing: Wash the column with the binding/wash buffer to remove unbound and non-specifically bound components.
-
Elution: Elute the bound this compound from the column using an appropriate elution buffer (e.g., a low pH buffer).
-
Neutralization: Immediately neutralize the eluted fraction with a neutralization buffer to preserve the integrity of the analyte.
-
Analysis: The purified eluate can then be analyzed by the immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bccsu.ca [bccsu.ca]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays. | Semantic Scholar [semanticscholar.org]
- 11. imcstips.com [imcstips.com]
Optimization of extraction efficiency for Flubromazepam from post-mortem tissues
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimization of Flubromazepam extraction from post-mortem tissues. While specific literature on this compound in post-mortem tissues is limited, the methodologies presented here are based on established and validated protocols for benzodiazepines in forensic toxicology, which are directly applicable.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable post-mortem tissues for this compound analysis?
A1: Peripheral blood is considered the gold standard for quantitative analysis in post-mortem toxicology.[5] However, when blood is unavailable or compromised, alternative matrices are valuable. Brain and liver tissues are excellent secondary matrices, as benzodiazepines are lipophilic and distribute into these tissues.[1][6] It is crucial to note that drug concentrations can vary significantly between different tissues.[5][7]
Q2: How should post-mortem tissue samples be collected and stored to ensure this compound stability?
A2: To minimize degradation, samples should be collected as soon as possible after death. Tissues should be stored frozen, ideally at -20°C or lower, in properly sealed containers to prevent dehydration and contamination.[8][9] Studies on benzodiazepine stability show that concentrations remain almost stable in samples stored at -20°C.[8] For blood, the use of a preservative like sodium fluoride is recommended to prevent microbial degradation, which can completely degrade some benzodiazepines within hours at room temperature.[9]
Q3: Which extraction technique is best for this compound from post-mortem tissues: SPE, LLE, or QuEChERS?
A3: The choice depends on available resources, required throughput, and the specific tissue matrix.
-
Solid-Phase Extraction (SPE): Often considered the gold standard for complex matrices like post-mortem tissues. It provides the cleanest extracts, minimizing matrix effects, but can be more time-consuming and expensive.[1][10]
-
Supported Liquid Extraction (SLE): A high-throughput alternative to traditional LLE that is easier to automate. It offers good recovery and cleaner extracts than LLE.[3][11][12]
-
Liquid-Liquid Extraction (LLE): A classic, cost-effective method. However, it can be labor-intensive, use large volumes of organic solvents, and may suffer from emulsion formation, especially with fatty tissues like the brain.[13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A fast and efficient method that is gaining popularity in forensic toxicology.[14][15][16] It uses less solvent than traditional LLE and is effective for a wide range of analytes. It has shown excellent recoveries (85.5–105%) for benzodiazepines in whole blood.[14]
Q4: Why is tissue homogenization necessary?
A4: Homogenization is a critical step to ensure the uniform distribution of the drug throughout the sample, allowing for representative subsampling and efficient extraction.[1] Inconsistent homogenization can lead to poor precision and inaccurate quantification. For tissues like the brain or liver, a 1:3 or 1:5 dilution with distilled water or an appropriate buffer is common before homogenization.[1]
Q5: What are matrix effects and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4][17] Post-mortem tissues are particularly "dirty" matrices. To minimize these effects:
-
Use an efficient extraction method like SPE to remove interferences.[10]
-
Employ deuterated internal standards for each analyte, as they co-elute and experience similar matrix effects, correcting the final quantitative result.[3][12]
-
Perform a post-extraction cleanup step (e.g., dSPE in QuEChERS).[14]
-
Validate the method by studying matrix effects, which should ideally be between 80% and 120%.[3][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Homogenization: The drug is not fully accessible to the extraction solvent. | Ensure the tissue is completely homogenized to a uniform consistency. Increase homogenization time if necessary.[1] |
| 2. Incorrect pH: The pH of the sample/solvent mixture is not optimal for the analyte's charge state. Benzodiazepines are typically extracted under neutral to basic conditions. | Adjust the sample pH before extraction. For LLE and SPE, a pH of 9.0 is often used.[1] For SLE, a pH of 10.4 has been shown to be effective.[11] | |
| 3. Inappropriate Solvent: The extraction solvent has poor partitioning efficiency for this compound. | Test different solvents. For LLE/SLE, methyl tert-butyl ether (MTBE) and ethyl acetate are common.[3][13] For SPE, an eluting solvent of ethyl acetate with 2% ammonium hydroxide is effective.[1] | |
| 4. Insufficient Solvent Volume or Extraction Time: The solvent volume is too low, or the mixing/vortexing time is too short for complete extraction. | Increase the solvent-to-sample ratio and/or the vortexing/shaking time to ensure equilibrium is reached. | |
| 5. Analyte Degradation: this compound may be unstable under the extraction conditions or due to improper sample storage. | Ensure samples are stored properly (-20°C).[8] Avoid high temperatures during solvent evaporation steps. Process samples as quickly as possible. | |
| High Matrix Effects / Ion Suppression | 1. Inadequate Sample Cleanup: Co-extractive interferences (lipids, proteins) are carried into the final extract. | Incorporate a more rigorous cleanup step. For SPE, add an additional column wash step.[1] For QuEChERS, use dSPE with sorbents like C18 and PSA to remove fats and organic acids.[14] |
| 2. High Lipid Content in Tissue: Tissues like the brain are lipid-rich, leading to significant matrix components in the extract. | Consider a lipid removal step, such as a low-temperature precipitation (winterization) where the extract is chilled to precipitate lipids. | |
| 3. No or Inappropriate Internal Standard: The internal standard does not adequately compensate for signal suppression. | Use a stable isotope-labeled (deuterated) internal standard for this compound if available. If not, use a close structural analog.[3][12] | |
| Poor Chromatographic Peak Shape | 1. Dirty Extract: Non-volatile matrix components have contaminated the analytical column. | Improve the sample cleanup method. Use a guard column to protect the analytical column. |
| 2. Reconstitution Solvent Mismatch: The final extract is reconstituted in a solvent stronger than the initial mobile phase, causing peak distortion. | Evaporate the extraction solvent to dryness and reconstitute in a solvent that matches the initial mobile phase composition (e.g., 60:40 water:methanol).[16] | |
| Inconsistent or Irreproducible Results | 1. Inconsistent Sample Preparation: Variations in homogenization, pH adjustment, or solvent volumes between samples. | Adhere strictly to a validated Standard Operating Procedure (SOP). Use calibrated pipettes and balances. |
| 2. Sample Heterogeneity: The drug is not evenly distributed in the tissue, and subsamples are not representative. | Ensure the entire tissue sample is thoroughly homogenized before taking an aliquot for extraction.[1] |
Data Presentation: Extraction Efficiency
The following tables summarize recovery data for benzodiazepines from various matrices using common extraction techniques. This data can be used as a baseline for optimizing this compound extraction.
Table 1: Recovery of Benzodiazepines using Supported Liquid Extraction (SLE) from Whole Blood Data adapted from a method for 11 benzodiazepines in post-mortem whole blood.[3][12]
| Analyte | Recovery (%) |
| Alprazolam | 96% |
| Clonazepam | 87% |
| Diazepam | 94% |
| Flunitrazepam | 89% |
| Lorazepam | 71% |
| Nitrazepam | 92% |
| Oxazepam | 78% |
Table 2: Recovery of Benzodiazepines using QuEChERS from Blood and Urine Data adapted from a method for prescription and designer benzodiazepines.[16]
| Analyte | Matrix | Recovery (%) |
| This compound | Blood | 69 - 92% |
| This compound | Urine | 92 - 130% |
| Alprazolam | Blood | 78 - 90% |
| Diazepam | Blood | 81 - 85% |
| Clonazepam | Blood | 76 - 88% |
Experimental Protocols
Note: Always wear appropriate personal protective equipment (PPE). All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Solid-Phase Extraction (SPE) for Post-mortem Tissues
This protocol is adapted from the NYC Office of Chief Medical Examiner procedure for benzodiazepines.[1]
-
Sample Preparation:
-
Weigh 1-5 g of tissue (e.g., liver, brain).
-
Add distilled water to create a homogenate (e.g., 5 g of brain with 10 mL of water for a 1:3 homogenate).[1]
-
Homogenize the sample until a uniform consistency is achieved.
-
-
Extraction:
-
Pipette an aliquot of the homogenate (equivalent to 1 g of tissue) into a labeled 16 x 125 mm culture tube.
-
Add 50 µL of an appropriate internal standard solution.
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 15 seconds, then sonicate for 15 minutes.[1]
-
Centrifuge at ~3000 rpm for 10 minutes.
-
-
SPE Column Processing:
-
Condition a mixed-mode SPE column by washing with methanol, followed by DI water, and finally the acetate buffer.
-
Decant the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Apply low pressure (2-4 psi) to pass the sample through the column.
-
Wash 1: Add 2 mL of DI water.
-
Wash 2: Add 2 mL of pH 9.0 buffer.[1]
-
Dry: Dry the column under high pressure (~40 psi) for 15 minutes.
-
-
Elution:
-
Elute the analytes with 2-3 mL of an eluting solvent (e.g., ethyl acetate:ammonium hydroxide, 98:2 v/v).[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-based Extraction for Post-mortem Tissues
This protocol is adapted from validated methods for benzodiazepines in blood and can be applied to tissue homogenates.[14][16]
-
Sample Preparation:
-
Prepare a 1:3 or 1:5 tissue homogenate with DI water as described in the SPE protocol.
-
-
Extraction:
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[14]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
Visualizations
Experimental and Logical Workflows
Caption: Figure 1: General SPE Workflow for Post-mortem Tissues.
Caption: Figure 2: General QuEChERS Workflow for Post-mortem Tissues.
Caption: Figure 3: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. nyc.gov [nyc.gov]
- 2. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. Comparative Study of Postmortem Concentrations of Benzodiazepines and Z-Hypnotics in Several Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Comprehensive Screening Results in Postmortem Blood and Brain Tissue by UHPLC–QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of molecularly imprinted solid-phase extraction (MISPE) with classical solid-phase extraction (SPE) for the detection of benzodiazepines in post-mortem hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perform quantitative analysis of benzodiazepines by QuEChERS and LC-MS/MS | Separation Science [sepscience.com]
- 15. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unitedchem.com [unitedchem.com]
- 17. QuEChERS extraction of benzodiazepines in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing thermal degradation of Flubromazepam during GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of Flubromazepam during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is thermal degradation a concern when analyzing this compound by GC-MS?
A1: Many benzodiazepines, including this compound, are thermally labile. The high temperatures of the GC inlet and column can cause the molecule to break down, leading to inaccurate quantification, poor reproducibility, and the potential for misidentification of the compound.[1][2][3][4]
Q2: What are the common degradation products of benzodiazepines in a GC system?
A2: The degradation pathways are dependent on the specific chemical structure of the benzodiazepine. For example, benzodiazepines with an α-hydroxy ketone group, like lorazepam and oxazepam, are known to lose water.[1][2] While specific thermal degradation products for this compound are not extensively documented in the provided literature, potential degradation could involve the loss or rearrangement of its functional groups. In metabolic studies, a monohydroxylated and a debrominated compound of this compound have been identified, which could also potentially be formed through thermal degradation.[5][6]
Q3: What are the primary strategies to minimize thermal degradation of this compound during GC-MS analysis?
A3: The three primary strategies are:
-
Optimization of GC-MS parameters: This includes lowering the injection port temperature and using an appropriate temperature program.[2][3][7][8]
-
Derivatization: Chemically modifying this compound to a more thermally stable form, typically through silylation.[2][3][9]
-
Use of Analyte Protectants: Adding a compound to the sample that deactivates active sites in the GC inlet, preventing the analyte from degrading.[10]
Q4: Are there alternative analytical techniques that avoid thermal degradation?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly effective alternative for the analysis of thermally unstable compounds like this compound.[5][6][11] It operates at lower temperatures, thus avoiding thermal degradation and often eliminating the need for derivatization.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound peak | Thermal degradation in the injector or column. | • Lower the injector temperature. Start with a lower temperature (e.g., 200-250°C) and optimize.[2][3] • Use a derivatization method to increase thermal stability.[9] • Employ analyte protectants to reduce active site interactions.[10] • Consider using a more inert liner in the GC inlet. |
| Poor peak shape (tailing, broadening) | Analyte interaction with active sites in the GC system. | • Use analyte protectants (e.g., sorbitol) to passivate the liner.[10] • Derivatize the sample to reduce active functional groups.[9] • Ensure the use of a high-quality, low-bleed GC column designed for MS applications.[12] |
| Poor reproducibility of results | Inconsistent degradation due to active site variability. | • Implement a consistent liner maintenance/replacement schedule. • Use analyte protectants to ensure a consistently passivated system.[10] • Derivatization can provide more consistent results by creating a more stable analyte.[9] |
| Presence of unknown peaks in the chromatogram | Formation of thermal degradation products. | • Analyze the mass spectra of the unknown peaks to identify potential degradation products. • Systematically lower the injector and/or oven temperature to see if the unknown peaks decrease or disappear. • Compare results with and without derivatization to see if the unknown peaks are eliminated. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Underivatized this compound
This protocol is based on a published method for the analysis of this compound.[5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: Fused silica capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 3 minutes.
-
Ramp: 30°C/min to 310°C.
-
Final hold: 10 minutes at 310°C.
-
-
Injector Temperature: 260-280°C (Optimization may be required; start lower to minimize degradation).
-
Transfer Line Temperature: 280°C.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 550.
Protocol 2: Derivatization of this compound for Enhanced Thermal Stability
This is a general procedure for silylation, a common derivatization technique for benzodiazepines.[9]
Reagents:
-
Silylating agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TBDMS derivatives from MTBSTFA are often more stable.[9]
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate).
Procedure:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the anhydrous solvent to the dried extract.
-
Add 50 µL of the silylating agent (e.g., MTBSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Note: When using a derivatized sample, the GC inlet temperature can often be lowered (e.g., 200°C) as the derivative is more volatile and stable.[3]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Parent Ion (m/z) | 332 | [5] |
| Major Fragment Ions (m/z) | 305, 313, 223 | [5] |
| Recommended GC Inlet Temperature (Underivatized) | 250-300°C (optimization recommended) | [3][7][13] |
| Recommended GC Inlet Temperature (Derivatized) | 200-250°C | [3] |
| Optimal Desorber Temperature (for related compounds) | 200-225°C | [7][8] |
| Ion Source Temperature | 200-230°C | [5][13] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Novel Technique Improves Analysis of Thermally Unstable Illicit Drugs | National Institute of Justice [nij.ojp.gov]
- 5. bccsu.ca [bccsu.ca]
- 6. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
Troubleshooting poor peak shape in Flubromazepam chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Flubromazepam, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broadening) in this compound chromatography?
Poor peak shape in the analysis of this compound, a basic compound, is often attributed to several factors:
-
Secondary Interactions: The basic nitrogen atoms in the this compound molecule can interact with acidic residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[4][6] this compound has two pKa values: 3.25 and 10.74.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3][8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to a decline in performance and poor peak shape.[3] A partially blocked inlet frit is a common issue that can cause peak distortion for all peaks in a chromatogram.[8]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can cause peak broadening.[3]
-
Inappropriate Solvent for Sample Dissolution: Using a solvent that is much stronger than the mobile phase to dissolve the sample can lead to peak distortion.[3][9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem observed for basic compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Operate at a pH of 2.5-3.0 to ensure silanol groups are fully protonated (SiOH), minimizing interactions with the basic analyte.[1][5] A buffer, such as a 10-20 mM phosphate buffer, is recommended to maintain a stable pH.[1] 2. Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups.[1][5] 3. Add a Competing Base: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5 mM).[1] The competing base will interact with the active silanol sites, reducing their availability to the analyte.[1] Note that this can sometimes shorten column lifetime.[1] |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound (pKa1 ≈ 3.25), a mobile phase pH of ~2.5 is often effective.[7] |
| Column Contamination | Flush the column with a series of strong solvents to remove contaminants. If performance does not improve, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[10] |
| Column Overload | Reduce the concentration of the sample or the injection volume.[8] |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 10 µg/mL in Mobile Phase A
-
-
Procedure: a. Prepare a series of mobile phases with varying pH values. For example, prepare mobile phases with pH 2.5, 3.0, 3.5, and 7.0 using appropriate buffers (e.g., phosphate or acetate buffers). b. Equilibrate the column with the initial mobile phase for at least 30 minutes. c. Inject the this compound standard and record the chromatogram. d. Sequentially switch to each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection. e. Analyze the peak shape (asymmetry factor) for each condition.
-
Expected Outcome: Peak tailing should be significantly reduced at lower pH values (e.g., pH 2.5-3.0) due to the protonation of residual silanol groups.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or decrease the injection volume. This is the most common cause of peak fronting.[8] |
| Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[3][9] |
| Column Collapse | This is a less common but severe issue that can be caused by operating the column under extreme pH or temperature conditions.[8] If suspected, the column will likely need to be replaced. |
Issue 3: Peak Broadening
Broad peaks can lead to poor resolution and reduced sensitivity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3] |
| Column Degradation | A loss of column efficiency can result in broader peaks. Test the column with a standard to check its plate count. If it is significantly lower than the manufacturer's specification, the column may need to be replaced.[10] |
| Slow Gradient Elution | If using a gradient, a shallow gradient may lead to broader peaks. Increase the gradient slope to sharpen the peaks. |
| High Mobile Phase Viscosity | High viscosity can slow down mass transfer, leading to peak broadening. Consider using a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Visualization of Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting and broadening.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. cdn.who.int [cdn.who.int]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Enhancing the resolution of Flubromazepam and its metabolites in HPLC
Welcome to the technical support center for the chromatographic analysis of Flubromazepam and its metabolites. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their HPLC and UPLC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be targeting for separation?
A1: The predominant phase I metabolites of this compound are a monohydroxylated compound (3-hydroxythis compound) and a debrominated compound.[1][2] Subsequent phase II metabolism can result in glucuronide conjugates of the parent drug and its hydroxylated metabolites.[3] For comprehensive analysis, your HPLC method should aim to resolve the parent this compound from at least its primary monohydroxylated and debrominated forms.
Q2: Which type of HPLC column is most effective for separating this compound and its metabolites?
A2: Reversed-phase (RP) columns are the standard for analyzing benzodiazepines.[4][5][6] Specifically, C18 columns are frequently used and have been successfully applied to the separation of this compound and its metabolites.[1] A study utilized a Dionex Acclaim RSLC 120 C18 column (100 × 2.1 mm, 2.2 µm) for this purpose.[1] Other options for benzodiazepine analysis include C8 and PRP-1 columns, which may offer different selectivity.[4][6][7]
Q3: What is a recommended starting mobile phase composition?
A3: A common approach for reversed-phase chromatography of benzodiazepines involves a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[4][8] For LC-MS/MS applications, volatile buffers are necessary. A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a robust choice.[8] Non-MS applications can utilize phosphate or acetate buffers to control pH and improve peak shape.[4][6][7]
Q4: How can I prepare serum or urine samples for analysis?
A4: Sample preparation is critical for removing interferences and concentrating the analytes.
-
For Serum: A common method is liquid-liquid extraction (LLE). One protocol involves fortifying serum with an internal standard (e.g., Nordazepam-D5), adding a borate buffer (pH 9), and extracting with 1-chlorobutane.[1] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[1]
-
For Urine: Due to the presence of conjugated metabolites, an enzymatic hydrolysis step is often required.[1] Samples can be treated with β-glucuronidase, followed by an LLE procedure similar to that used for serum.[1] Solid-phase extraction (SPE) is another effective cleanup technique for urine samples.[9][10]
Experimental Protocol: UPLC-MS/MS Method
This protocol is based on a validated method for the detection and identification of this compound and its metabolites in serum and urine.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system, such as a Shimadzu Prominence or equivalent.[1]
-
Tandem Mass Spectrometer (MS/MS), such as an AB Sciex 4000 QTRAP® or equivalent.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Dionex Acclaim RSLC 120 C18 (100 × 2.1 mm, 2.2 µm)[1] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Column Temperature | 30°C[1] |
| Autosampler Temp | 5°C[1] |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 - 1.0 | 0.2 | 1.0 |
| 1.0 - 3.0 | 0.2 -> 0.4 | 1.0 -> 39.0 |
| 3.0 - 12.0 | 0.4 | 39.0 -> 99.9 |
| 12.0 - 14.0 | 0.48 | 99.9 |
| 14.0 - 14.1 | 0.48 -> 0.2 | 99.9 -> 1.0 |
| 14.1 - 15.0 | 0.2 | 1.0 |
| Data adapted from a published method.[1] |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 400°C[1]
-
Ion Source Voltage: +2000V[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions, declustering potentials, and collision energies must be optimized for this compound, its metabolites, and the chosen internal standard.[1]
Troubleshooting Guide
Poor resolution in HPLC can be caused by a variety of factors, from the column itself to the mobile phase composition.[11] This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor HPLC resolution.
Detailed Problem/Solution Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Analyte interacting with active silanol groups on the silica support. - Column Overload: Injecting too much sample mass. - Mismatched Injection Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.[12] | - Adjust pH: Lowering the mobile phase pH (e.g., with formic or phosphoric acid) can suppress silanol activity. - Reduce Sample Concentration: Dilute the sample and reinject. - Match Solvent: Dissolve the sample in the initial mobile phase whenever possible.[12] |
| Peak Broadening | - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Column Degradation: A void has formed at the column inlet or the packing bed has settled. - High Flow Rate: Mobile phase is flowing too quickly for effective mass transfer. | - Optimize Tubing: Use short, narrow-bore (e.g., 0.005" I.D.) tubing. - Reverse Flush Column: Disconnect the column from the detector and flush in the reverse direction (do not do this with all columns; check manufacturer's instructions). If this fails, replace the column. - Optimize Flow Rate: Reduce the flow rate and observe the effect on peak width and resolution. |
| Poor Separation (Co-elution) | - Inappropriate Mobile Phase: The organic solvent strength or pH is not optimal for separating the analytes. - Incorrect Column Chemistry: The stationary phase does not provide enough selectivity for the compounds. | - Modify Gradient: Make the gradient shallower (i.e., increase the run time) to give peaks more time to separate. - Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa) to alter selectivity. - Change Column: Try a different stationary phase (e.g., C8, Phenyl, or a different C18 from another manufacturer). |
| Baseline Drift / Noise | - Mobile Phase Issues: Solvents are not properly degassed, are contaminated, or are poorly mixed.[11][13] - Pump Malfunction: Leaking seals or faulty check valves causing pressure fluctuations.[12] - Detector Cell Contamination: Air bubbles or contaminants are trapped in the detector flow cell.[11][13] | - Prepare Fresh Mobile Phase: Use HPLC-grade solvents, filter, and degas thoroughly. - System Maintenance: Flush the system with water to remove buffer salts, and perform routine pump maintenance.[12] - Flush Detector: Purge the detector cell with a strong, miscible solvent like isopropanol. |
Visualized Experimental Workflow
This diagram outlines the typical process from sample handling to final data analysis for the quantification of this compound.
References
- 1. bccsu.ca [bccsu.ca]
- 2. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of parent benzodiazepines and their major metabolites by reverse-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. scispace.com [scispace.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. wjpsonline.com [wjpsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
Best practices for long-term storage and stability of Flubromazepam standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the long-term storage, stability, and handling of Flubromazepam analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound standards?
For optimal long-term stability, solid this compound reference standards should be stored at -20°C. Under these conditions, the standard is expected to be stable for at least two to five years.[1] Always refer to the certificate of analysis provided by the supplier for lot-specific storage recommendations and expiration dates.
2. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents.[2] It is recommended to prepare stock solutions in solvents such as methanol, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][2] To prevent potential degradation from atmospheric moisture and oxygen, it is good practice to purge the solvent with an inert gas like nitrogen or argon before dissolving the standard.
3. What is the stability of this compound in solution?
The stability of this compound in solution depends on the solvent and storage conditions. While solutions in organic solvents are generally more stable, aqueous solutions are not recommended for storage for more than one day.[1][3] For quantitative applications, it is best practice to prepare fresh working solutions from a recently prepared stock solution. If storage of organic stock solutions is necessary, they should be stored in tightly sealed vials at -20°C and protected from light.
4. Is this compound susceptible to degradation?
Yes, like other benzodiazepines, this compound can be susceptible to degradation under certain conditions. The primary degradation pathways for benzodiazepines include hydrolysis and photodegradation.
-
Hydrolysis: The 1,4-benzodiazepine structure can undergo hydrolysis, which is influenced by pH. This can lead to the opening of the diazepine ring.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of benzodiazepines.[5][6] It is crucial to protect both solid standards and solutions from light.
5. How can I assess the purity of my this compound standard?
The purity of this compound standards can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for assessing the purity of pharmaceutical standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for identifying and quantifying the parent compound and any potential impurities or degradants.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound standards.
Diagram: Troubleshooting Workflow for Inconsistent Analytical Results
Caption: A workflow diagram for troubleshooting inconsistent analytical results with this compound standards.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no analyte response | Degradation of the standard solution. | Prepare a fresh stock solution from the solid reference material. Always use fresh working dilutions. |
| Incorrect preparation of the standard solution. | Verify calculations and dilutions. Ensure the standard was fully dissolved. | |
| Instrument issue. | Perform a system suitability test with a known stable compound to check instrument performance. | |
| Extra peaks in the chromatogram | Presence of impurities or degradation products. | Review the Certificate of Analysis for known impurities. Protect solutions from light and store at the recommended temperature. Consider performing forced degradation studies to identify potential degradation products. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Peak tailing or fronting | Poor chromatographic conditions. | Optimize the mobile phase composition and pH. Ensure the column is in good condition.[7] |
| Overloading the analytical column. | Inject a smaller volume or a more dilute solution.[7] | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry.[7] | |
| Inconsistent quantification results | Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for this compound if available. Optimize sample preparation to minimize matrix components.[8] |
| Inaccurate calibration curve. | Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound certified reference material
-
Methanol (HPLC or LC-MS grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of the this compound standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a labeled, amber glass vial for storage.
-
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation pathways.[9][10]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze samples at various time points by a stability-indicating HPLC or LC-MS/MS method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution of this compound and a sample of the solid standard to a light source capable of emitting both UV and visible light, following ICH Q1B guidelines.[11][12][13]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at a specific time point.
-
-
Thermal Degradation:
-
Expose the solid this compound standard to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analyze the sample and a control stored at recommended conditions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1][2] |
| Methanol | ~1 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Expected Stability |
| Solid | -20°C | ≥ 2-5 years[1] |
| Organic Stock Solution | -20°C (in amber vials) | Short-term; prepare fresh for quantitative analysis |
| Aqueous Solution | 2-8°C | Not recommended for > 24 hours[1][3] |
Signaling Pathways and Logical Relationships
Diagram: Potential Chemical Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound, including hydrolysis and photodegradation.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 2. bccsu.ca [bccsu.ca]
- 3. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biomedres.us [biomedres.us]
- 11. database.ich.org [database.ich.org]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Strategies to differentiate Flubromazepam from its structural isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on differentiating Flubromazepam from its structural isomers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the structural isomers of this compound?
This compound, chemically known as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, has several positional isomers. These isomers have the same molecular formula (C₁₅H₁₀BrFN₂O) but differ in the positions of the bromine and fluorine substituents on the phenyl rings.[1][2][3] There are 12 possible positional isomers of this compound. An alternate isomer, 5-(2-bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is sometimes referred to as "iso-flubromazepam".[4] The synthesis of nine of these twelve possible isomers has been documented for use as reference materials in forensic analysis.[5][1][2][3]
Q2: Why is it crucial to differentiate between this compound and its isomers?
The differentiation of this compound from its positional isomers is critical for several reasons:
-
Pharmacological Activity: Even minor changes in the position of substituents can significantly alter the pharmacological and toxicological properties of a compound.
-
Legal and Regulatory Status: The legal status of a specific isomer may differ from that of this compound.[5][1][2][3] Accurate identification is essential for forensic and regulatory purposes.
-
Research and Development: In drug discovery and development, precise characterization of the desired isomer is fundamental for ensuring the safety and efficacy of a potential therapeutic agent.
Q3: What are the primary analytical techniques for differentiating this compound isomers?
The primary analytical techniques for differentiating this compound isomers include:
-
Chromatographic Methods:
-
Spectroscopic Methods:
These techniques can often distinguish between isomers based on differences in their chromatographic retention times, mass fragmentation patterns, and spectroscopic signatures.[13]
Troubleshooting Guides
Issue 1: Co-elution of isomers in LC-MS/MS analysis.
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Inability to resolve isomeric peaks, leading to ambiguous identification and quantification.
Possible Causes:
-
The chromatographic conditions (column, mobile phase, gradient) are not optimized for isomer separation.
-
The column efficiency has degraded.
Solutions:
-
Optimize Chromatographic Conditions:
-
Column Selection: Employ a high-resolution column, such as a Kinetex Biphenyl column, which has been shown to be effective in separating benzodiazepine isomers.[9][10]
-
Mobile Phase Gradient: Adjust the gradient elution profile. A slower, more shallow gradient can improve the resolution of closely eluting compounds.
-
Mobile Phase Composition: Experiment with different mobile phase additives and pH values to alter the selectivity.
-
-
Column Maintenance:
-
Ensure the column is properly conditioned and has not exceeded its recommended lifetime.
-
Perform a column wash to remove any potential contaminants that may be affecting performance.
-
Issue 2: Indistinguishable mass spectra of isomers in MS analysis.
Symptoms:
-
Positional isomers produce very similar or identical mass spectra, making differentiation based on fragmentation patterns alone difficult.[13]
Possible Causes:
-
The collision energy used for fragmentation is not optimal for producing unique fragment ions for each isomer.
-
The isomers undergo similar fragmentation pathways.
Solutions:
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize Multiple Reaction Monitoring (MRM) mode in LC-MS/MS. While the primary transitions may be similar, the relative intensities of the product ions can differ between isomers, aiding in their differentiation.[5]
-
Optimize the collision energy for each specific isomer if reference standards are available.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS can provide highly accurate mass measurements, which may reveal subtle differences in the elemental composition of fragment ions, although this is less likely for isomers. The primary advantage of HRMS is in identifying unknown compounds.
-
-
Complementary Techniques: Rely on chromatographic separation prior to MS detection and supplement with other techniques like NMR for unambiguous identification.
Issue 3: Ambiguous NMR spectra.
Symptoms:
-
Overlapping signals in the aromatic region of the ¹H NMR spectrum make it difficult to assign specific protons and distinguish between substitution patterns.
Possible Causes:
-
Insufficient magnetic field strength.
-
Sample impurities.
Solutions:
-
Two-Dimensional (2D) NMR:
-
Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which can help in assigning the complex aromatic signals and differentiating isomers.[11][12]
-
-
¹⁹F NMR:
-
Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, which will differ between isomers, providing a clear method for differentiation.[5]
-
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for Benzodiazepine Analysis
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 1.8 | 333.03 | 226 | [9][10] |
| Flubromazolam | 1.9 | 371 | 292.0 | [9] |
| Diclazepam | Not Specified | 319.01 | 154 | [10] |
| Alprazolam | 1.9 | 309.1 | 205.2 | [9] |
| Deschloroetizolam | Not Specified | 309.1 | 280.1 | [10] |
Note: This table provides a general reference. Actual retention times may vary depending on the specific chromatographic system and conditions used. The differentiation of this compound isomers will require the development of specific methods and the use of authenticated reference standards.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Isomers
Objective: To separate and identify this compound and its structural isomers using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
LC-MS/MS system (e.g., SCIEX 4500 triple quad)[9]
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
Kinetex Biphenyl LC column (e.g., 2.6 µm, 50 x 3.0 mm)[9][10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reference standards for this compound and its isomers
-
Sample prepared in a suitable solvent (e.g., methanol or mobile phase)
Methodology:
-
Sample Preparation: Dissolve the sample containing the benzodiazepines in the initial mobile phase composition to an appropriate concentration.
-
Chromatographic Separation:
-
Set the column temperature to 40 °C.
-
Set the flow rate to 500 µL/min.[10]
-
Use a gradient elution program. An example gradient is as follows:
Time (min) %B 0.0 30 2.5 95 2.6 30 | 4.0 | 30 |
-
Inject 5 µL of the sample.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the ion source temperature to 400°C and the ion source voltage to +2000V.[6]
-
Perform MS/MS analysis in MRM mode. The precursor ion for this compound is m/z 333.03.[9][10] Common product ions to monitor include m/z 226, 206, and 184.[6]
-
Optimize declustering potentials and collision energies for each isomer using the reference standards.
-
Protocol 2: ¹H and ¹⁹F NMR Spectroscopy for Isomer Differentiation
Objective: To structurally differentiate this compound isomers using ¹H and ¹⁹F NMR spectroscopy.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Reference standards for this compound and its isomers
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable volume of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region (typically 6-8 ppm). The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to the different positions of the bromine and fluorine substituents.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The chemical shift of the fluorine signal is highly sensitive to its position on the phenyl ring and will provide a distinct peak for each isomer. This can be a very rapid and definitive method for differentiation.[5]
-
-
Data Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound Positional Isomers for Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bccsu.ca [bccsu.ca]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. phenomenex.com [phenomenex.com]
- 11. news-medical.net [news-medical.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. annexpublishers.com [annexpublishers.com]
Navigating Flubromazepam Pharmacokinetics in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the refinement of animal dosing protocols in pharmacokinetic (PK) studies of Flubromazepam. Given the limited published data on the preclinical pharmacokinetics of this compound, this resource combines available information with established best practices for poorly soluble, long-half-life compounds to address common challenges encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for an intravenous (IV) pharmacokinetic study of this compound in rodents?
A1: Based on available in-vivo studies, starting with a low dose is crucial. A study in rats used 0.8 and 2.0 mg/kg IV for cardiotoxicity assessment, while a mouse study used 0.01 and 0.1 mg/kg/infusion for self-administration.[1][2] For a pilot PK study, a dose range of 0.1 to 1.0 mg/kg IV could be a reasonable starting point. It is essential to conduct a pilot study with a small number of animals to assess tolerability and to ensure that plasma concentrations are within the quantifiable range of the analytical method.
Q2: How should I prepare an injectable formulation for this compound given its poor aqueous solubility?
A2: this compound is sparingly soluble in aqueous buffers.[3] A common strategy is to first dissolve the compound in an organic solvent and then dilute it with an aqueous vehicle.
-
DMSO-based formulation: this compound is soluble in dimethyl sulfoxide (DMSO) at approximately 25 mg/mL.[1][3] For administration, a stock solution in DMSO can be diluted with a suitable aqueous buffer like phosphate-buffered saline (PBS). A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound concentration of about 0.5 mg/mL.[3]
-
Co-solvent systems: A vehicle consisting of DMSO, Tween 80, and saline (e.g., in a 1:1:18 ratio) has been successfully used for intravenous administration in rats.[2] It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animal species.
Q3: What are the key considerations for oral dosing of this compound?
A3: While the primary route of administration in humans is oral, specific animal oral dosing data is scarce.[1] Due to its low aqueous solubility, formulation is key to achieving adequate oral absorption. Strategies include:
-
Suspensions: Micronization of the drug substance to increase surface area can be beneficial. The suspension vehicle should be carefully selected to ensure homogeneity and stability.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[4]
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle may improve solubility.[5] Given this compound's very long half-life in humans (over 100 hours), a single oral dose in a pilot study is recommended to characterize its absorption profile before proceeding to multiple-dose studies.[6][7]
Q4: How can I manage the high variability often seen in pharmacokinetic data for poorly soluble compounds?
A4: High variability is a common challenge.[4] To mitigate this:
-
Ensure formulation homogeneity: For suspensions, ensure uniform mixing before and during dosing.
-
Standardize administration technique: Consistent oral gavage or injection technique is crucial.
-
Control for physiological variables: Fasting animals overnight before dosing can reduce variability caused by food effects on gastrointestinal physiology and drug absorption.[4][8]
-
Use of cannulated animals: For serial blood sampling, using animals fitted with jugular vein cannulas can reduce stress and improve data quality compared to repeated invasive sampling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No or very low drug exposure after oral dosing | - Poor aqueous solubility leading to limited dissolution.- High first-pass metabolism. | - Improve Formulation: Consider micronization, co-solvents, or lipid-based formulations to enhance solubility.[5]- Assess Metabolic Stability: Use liver microsomes (from the relevant species) to evaluate in-vitro metabolism and the potential for high first-pass effect.[4]- Conduct an IV Dosing Arm: An intravenous dose will determine the absolute bioavailability and differentiate between poor absorption and rapid clearance.[4] |
| High variability in plasma concentrations between subjects | - Inconsistent dosing technique.- Non-homogenous formulation (e.g., settling of a suspension).- Food effects influencing absorption. | - Refine Dosing Procedure: Ensure all technicians are trained on a standardized protocol. For suspensions, vortex thoroughly before each administration.[4]- Fasting: Fast animals overnight prior to dosing to minimize variability in gastrointestinal conditions.[4] |
| Precipitation of the compound upon injection | - The compound is precipitating out of the vehicle when it comes into contact with physiological fluids. | - Reduce Dose Volume/Concentration: A more dilute formulation may prevent precipitation.- Slow the Infusion Rate: For IV administration, a slower infusion rate can allow for better mixing with blood.- Reformulate: Consider alternative, more robust formulation strategies such as cyclodextrins or lipid emulsions. |
| Inconsistent results with intraperitoneal (i.p.) injection | - Potential for precipitation in the peritoneal cavity.- Variable absorption from the i.p. space. | - Consider IV Administration: For pharmacokinetic studies, intravenous administration provides 100% bioavailability and is generally preferred for initial characterization to avoid absorption-related variability.[9] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1][3] |
| Ethanol | ~10 mg/mL | [1][3] |
| Methanol | ~1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Summary of In-Vivo this compound Dosing in Animals
| Species | Route of Administration | Dose(s) | Vehicle | Study Type | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 0.01, 0.1 mg/kg | Not specified | Behavioral | [1] |
| Mouse | Intravenous (i.v.) | 0.01, 0.1 mg/kg/infusion | Not specified | Behavioral | [1] |
| Rat | Intravenous (i.v.) | 0.8, 2.0 mg/kg | DMSO:Tween 80:Saline (1:1:18) | Cardiotoxicity | [2] |
Experimental Protocols
Protocol 1: Pilot Intravenous (IV) Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) with jugular vein catheters.
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast overnight prior to dosing.[4]
-
Dose Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For a 1 mg/kg dose in a 300g rat (dosing volume of 1 mL/kg), dilute the stock solution with a vehicle of Tween 80 and saline to achieve a final formulation of DMSO:Tween 80:Saline (e.g., 1:1:18 v/v/v) with a final drug concentration of 1 mg/mL.
-
Ensure the final solution is clear and free of precipitation. Filter sterilize if necessary.
-
-
Dosing: Administer the formulation as a slow bolus (over ~1 minute) via the tail vein.
-
Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose. The long half-life necessitates a long sampling duration.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using non-compartmental analysis.
Mandatory Visualizations
References
- 1. cdn.who.int [cdn.who.int]
- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Cross-validation of Flubromazepam quantification methods (LC-MS vs. GC-MS)
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as Flubromazepam is critical. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods for the quantification of this compound, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance parameters for the analysis of this compound by LC-MS/MS and a selection of other benzodiazepines by GC-MS.
Table 1: Quantitative Parameters for this compound by LC-MS/MS in Blood [1][2][3]
| Parameter | Reported Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linearity Range | 1 - 500 ng/mL |
| Intra-day Precision (%RSD) | 3 - 20% |
| Inter-day Precision (%RSD) | 4 - 21% |
| Bias | ±12% |
| Recovery | 35 - 90% |
Table 2: Representative Quantitative Parameters for Benzodiazepines by GC-MS in Blood
(Note: Data for a panel of common benzodiazepines, not specifically this compound)
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.53 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 - 2 ng/mL | [1] |
| Linearity Range | Varies by analyte (e.g., 5 - 2000 ng/mL) | [4] |
| Intra-day Precision (%CV) | < 12.7% | [5] |
| Inter-day Precision (%CV) | < 14.9% | [5] |
| Accuracy | 91.8 - 118.6% | [5] |
| Recovery | > 74% | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of benzodiazepines using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound Quantification in Blood
This protocol is based on methods described in the literature for the analysis of designer benzodiazepines.[1][2][3][7]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of whole blood, add an internal standard solution.
-
Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 333.0 -> 226.0.[8]
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
GC-MS Method for Benzodiazepine Quantification in Blood
This protocol is a representative method for the analysis of a panel of benzodiazepines and highlights the key derivatization step.[4][6][9]
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of whole blood, add a suitable internal standard.
-
Add a buffer to adjust the pH (e.g., pH 9).
-
Perform liquid-liquid extraction with an organic solvent (e.g., chloroform or a mixture of solvents).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
-
Derivatization
-
Reconstitute the dried extract in a derivatizing agent. A common choice for benzodiazepines is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9][10]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Cool the sample before injection.
-
-
Gas Chromatography (GC)
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS)
-
Ion Source: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions: Specific ions for the derivatized benzodiazepines and internal standards are monitored for quantification and confirmation.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis of benzodiazepines.
Caption: Logical comparison of the advantages and disadvantages of LC-MS and GC-MS.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantification of benzodiazepines. For the analysis of novel designer benzodiazepines like this compound, LC-MS/MS is generally the superior method due to its ability to analyze the compound directly without the need for derivatization, thus avoiding potential issues with thermal degradation and incomplete derivatization reactions.[11][12] The high specificity and sensitivity of LC-MS/MS make it well-suited for the low concentrations often encountered in biological samples.
GC-MS, while a robust and reliable technique, presents more challenges for the analysis of many benzodiazepines due to their limited thermal stability.[13] The mandatory derivatization step adds complexity and potential for variability to the workflow. However, for laboratories with established GC-MS platforms and expertise in derivatization techniques, it can provide accurate and precise quantification for a range of benzodiazepines.
The choice between LC-MS and GC-MS will ultimately depend on the specific analyte, the available instrumentation, the required sensitivity, and the desired sample throughput. For this compound and other similar designer benzodiazepines, LC-MS/MS is the recommended technique for robust and reliable quantification.
References
- 1. Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bccsu.ca [bccsu.ca]
- 8. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nist.gov [nist.gov]
Comparative analysis of Flubromazepam and Phenazepam pharmacological effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Flubromazepam and Phenazepam, two potent benzodiazepine derivatives. The information presented herein is intended for an audience with a professional background in pharmacology, drug development, and scientific research. This document synthesizes available experimental data to offer an objective comparison of their pharmacodynamics and pharmacokinetics.
Introduction
This compound and Phenazepam are both long-acting benzodiazepines known for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1] Phenazepam, developed in the Soviet Union in 1975, has been used clinically in some countries for neurological conditions.[2] this compound, first synthesized in 1960, emerged more recently on the designer drug market and is structurally analogous to Phenazepam, with a fluorine atom substituting the chlorine atom on the phenyl ring.[3][4] Both compounds exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][5]
Pharmacodynamics: Receptor Binding and Potency
The primary pharmacological target for both this compound and Phenazepam is the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[2][5] Their binding to the benzodiazepine site on this receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[6]
In contrast, experimental data for Phenazepam demonstrates its high potency. Studies on rat Purkinje neurons have shown that Phenazepam enhances GABA-activated currents with an EC50 of 6.1 ± 0.8 nM. Its hydroxylated metabolite also shows significant activity with an EC50 of 10.3 ± 1.4 nM.
Table 1: Comparative Pharmacodynamic Data
| Parameter | This compound | Phenazepam |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor[5] | Positive allosteric modulator of the GABA-A receptor[2] |
| GABA-A Receptor Binding | Predicted log 1/c = 8.37 (comparable to midazolam)[7] | EC50 = 6.1 ± 0.8 nM (for enhancement of GABA-activated currents) |
| Reported Effects | Anxiolysis, euphoria, relaxation, muscle relaxation, amnesia[7] | Anxiolytic, sedative, anticonvulsant, muscle relaxant[2] |
Note: The binding value for this compound is based on a predictive model and not direct experimental data.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Both this compound and Phenazepam are characterized by their long elimination half-lives, contributing to their prolonged pharmacological effects.
This compound is reported to have an extremely long elimination half-life of approximately 106 hours. It is highly lipophilic and extensively bound to plasma proteins (96.4% ± 0.9).[7] Its metabolism is extensive, with only small amounts of the unmetabolized drug found in urine.[7]
Phenazepam has a comparatively shorter, yet still long, elimination half-life of up to 60 hours.[2] Following oral administration, peak plasma concentrations are typically reached within 2 to 4 hours. Like other benzodiazepines, it is metabolized in the liver, with one of its major active metabolites being 3-hydroxyphenazepam.[2]
Table 2: Comparative Pharmacokinetic Data
| Parameter | This compound | Phenazepam |
| Elimination Half-Life | ~106 hours | Up to 60 hours[2] |
| Time to Peak Plasma Concentration | Not explicitly stated in reviewed literature | 2-4 hours (oral) |
| Protein Binding | 96.4% ± 0.9%[7] | Data not available in reviewed literature |
| Metabolism | Extensive hepatic metabolism[7] | Hepatic metabolism, active metabolite 3-hydroxyphenazepam[2] |
| Route of Administration | Primarily oral[7] | Oral, intramuscular, intravenous[2] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound to the benzodiazepine site of the GABA-A receptor using a competitive radioligand binding assay.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam
-
Unlabeled competitor (e.g., Diazepam for non-specific binding determination)
-
Test compounds (this compound, Phenazepam)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Liquid scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding: Membrane preparation, a high concentration of unlabeled competitor (e.g., 10 µM Diazepam), and radioligand.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general workflow for assessing the pharmacokinetic profile of a benzodiazepine in a rodent model.
Materials:
-
Test compound (this compound or Phenazepam)
-
Vehicle for administration (e.g., saline, propylene glycol)
-
Sprague-Dawley rats
-
Equipment for oral gavage or intravenous injection
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single dose of the test compound to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours) from the tail vein or via a cannula.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug and any major metabolites from the plasma samples. Quantify the concentrations using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate key parameters such as elimination half-life (t½), time to maximum concentration (Tmax), maximum plasma concentration (Cmax), and area under the curve (AUC).
Visualizations
Caption: GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
This compound and Phenazepam are potent, long-acting benzodiazepines that exert their pharmacological effects through positive allosteric modulation of the GABA-A receptor. Phenazepam has been more extensively characterized in experimental studies, with established potency values. This compound, while predicted to have high receptor affinity, requires further experimental validation to quantify its binding characteristics at various GABA-A receptor subtypes. The prolonged elimination half-lives of both compounds are a critical consideration in their pharmacological profiles, suggesting a potential for accumulation and prolonged effects with repeated dosing. The provided experimental protocols offer a framework for further investigation into the comparative pharmacology of these and other novel benzodiazepine derivatives.
References
- 1. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 4. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bccsu.ca [bccsu.ca]
A Comparative Guide to the In Vitro Metabolism of Flubromazepam and Other Designer Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the metabolism of four designer benzodiazepines: Flubromazepam, Etizolam, Diclazepam, and Clonazolam. The data presented is collated from various scientific studies, focusing on metabolism in human liver microsomes (HLMs), a key model for predicting human drug metabolism. This document aims to serve as a valuable resource for understanding the metabolic pathways, identifying key metabolites, and informing analytical detection strategies for these compounds.
Executive Summary
Designer benzodiazepines are a class of psychoactive substances that pose significant challenges to forensic and clinical toxicology. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles and for developing reliable detection methods. This guide reveals that the selected benzodiazepines—this compound, Etizolam, Diclazepam, and Clonazolam—are all extensively metabolized in vitro, primarily by cytochrome P450 (CYP) enzymes. The main metabolic pathways include hydroxylation, N-dealkylation, and, in the case of Clonazolam, nitroreduction. While qualitative metabolic pathways are well-characterized, directly comparable quantitative data on metabolic stability, such as half-life and intrinsic clearance in HLMs, are not uniformly available across all compounds in the literature.
Data Presentation: In Vitro Metabolism Comparison
The following tables summarize the available quantitative and qualitative data on the in vitro metabolism of this compound, Etizolam, Diclazepam, and Clonazolam in human liver microsomes.
Table 1: Overview of In Vitro Metabolism in Human Liver Microsomes
| Compound | Major Metabolic Pathways | Major Metabolites Identified in HLM | Primary CYP450 Enzymes Involved |
| This compound | Monohydroxylation, Debromination | Monohydroxylated this compound, Debrominated this compound, Debrominated Monohydroxylated this compound[1] | CYP450 enzymes are suggested to catalyze these reactions[1] |
| Etizolam | Monohydroxylation, Dihydroxylation, Hydration, Desaturation, Methylation, Oxidative Deamination, Oxidation, Reduction Acetylation, Glucuronidation[2][3][4] | α-hydroxyetizolam, 8-hydroxyetizolam and 17 other metabolites have been identified in HLM[2][3][4] | CYP3A4, CYP2C19[5][6][7][8] |
| Diclazepam | N-demethylation, Hydroxylation | Delorazepam, Lorazepam, Lormetazepam[9][10] | Cytochrome P450 enzymes[9] |
| Clonazolam | Hydroxylation, Dealkylation, Nitroreduction, Dechlorination, N-Acetylation, O-Glucuronidation[11] | Hydroxyclonazolam, 7-aminoclonazolam, 7-acetamidoclonazolam[11] | Not explicitly detailed in the provided search results |
Table 2: Quantitative In Vitro Metabolic Parameters (Data Availability Limited)
| Compound | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) in HLM | Notes |
| This compound | Data not available | Data not available | Structurally similar flubromazolam is predicted to have low clearance[12][13][14] |
| Etizolam | Data not available | Data not available | In vivo elimination half-life is approximately 3.4 hours, but this is influenced by distribution and other factors beyond in vitro metabolism[5] |
| Diclazepam | Data not available | Data not available | In vivo elimination half-life is approximately 42 hours[9] |
| Clonazolam | Data not available | Data not available |
Note: The lack of standardized in vitro quantitative data across these compounds in the public domain highlights a gap in the research and underscores the difficulty in making direct comparisons of metabolic stability.
Experimental Protocols
The following is a synthesized, detailed methodology for a typical in vitro metabolism study using human liver microsomes, based on protocols described in the cited literature.
Objective: To determine the metabolic stability and identify the major metabolites of a designer benzodiazepine in human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolism (e.g., alprazolam[1] or midazolam)
-
Internal standard for analytical quantification
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Incubation Mixture:
-
Pre-warm a solution of pooled human liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C.[1]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1-20 µM).[1] The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Add the test compound solution to the pre-warmed microsome suspension.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the incubation mixture.
-
Simultaneously, prepare negative control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
-
Termination of Reaction and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of cold acetonitrile (often containing an internal standard) to precipitate the microsomal proteins.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Procedure:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining parent compound and identify and quantify any metabolites formed.
-
The HPLC method should be optimized to achieve chromatographic separation of the parent compound from its metabolites.
-
The mass spectrometer is used to detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis:
-
Metabolic Stability: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). The CLint can be calculated using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Metabolite Identification: The mass spectral data is analyzed to identify potential metabolites by comparing the m/z values and fragmentation patterns with those of the parent compound and predicted metabolic transformations.
CYP450 Reaction Phenotyping:
To identify the specific CYP450 enzymes responsible for the metabolism of the designer benzodiazepine, further experiments can be conducted:
-
Recombinant Human CYPs: The test compound is incubated with individual recombinant human CYP enzymes to determine which isoforms are capable of metabolizing the compound.
-
Chemical Inhibition: The test compound is incubated with HLMs in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Visualizations
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of the four designer benzodiazepines and a typical experimental workflow for an in vitro metabolism study.
References
- 1. bccsu.ca [bccsu.ca]
- 2. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the metabolism of etizolam by itraconazole in humans: evidence for the involvement of CYP3A4 in etizolam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Diclazepam and its metabolites: a chemometric interpretation - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 11. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Head-to-head comparison of different immunoassays for Flubromazepam detection
For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances like Flubromazepam is a critical challenge. This guide provides a head-to-head comparison of different immunoassay technologies for the detection of this compound, supported by available experimental data and detailed methodologies.
This compound, a designer benzodiazepine, has emerged as a substance of concern in clinical and forensic toxicology. Immunoassays are often the first line of screening for benzodiazepines due to their speed and high-throughput capabilities. However, the cross-reactivity of these assays with newer, structurally diverse compounds like this compound can vary significantly. This report collates and compares the performance of several common immunoassay platforms for the detection of this potent benzodiazepine.
Performance Characteristics of Immunoassays for this compound Detection
The efficacy of an immunoassay is determined by several key performance indicators, including its ability to detect the target analyte (sensitivity), and to differentiate it from other structurally similar compounds (specificity). Cross-reactivity is a crucial measure of specificity, indicating the degree to which the assay responds to substances other than its target analyte.
Below is a summary of the reported cross-reactivity of this compound with various commercial immunoassay kits. It is important to note that direct comparisons between studies can be challenging due to differences in experimental conditions, calibrators used, and the specific formulation of the assay reagents.
| Immunoassay Platform | Manufacturer/Assay Name | Matrix | Calibrator | This compound Cross-Reactivity (%) | Reference |
| ELISA | Immunalysis® Benzodiazepine ELISA kit | Blood | Oxazepam | 84 | [1][2][3][4] |
| ELISA | Immunalysis® Benzodiazepine ELISA kit | PBS Buffer | Oxazepam | 97 | [1] |
| CEDIA | Not Specified | Urine | Not Specified | High | [5][6][7] |
| EMIT II Plus | Not Specified | Urine | Not Specified | Low to High | [5][6][7] |
| KIMS II | Not Specified | Urine | Not Specified | High | [5][6][7] |
| HEIA | Not Specified | Urine | Not Specified | High | [5][6][7] |
It has been observed that designer benzodiazepines, including this compound, generally exhibit high cross-reactivity in CEDIA, HEIA, and KIMS II immunoassays.[5][6][7] The EMIT II Plus assay showed the lowest degree of reactivity in one study.[5][6] Another study confirmed good cross-reactivity of two different, unspecified immunoassay kits for this compound in a real case of intoxication.[8][9]
Experimental Protocols
The following sections outline generalized experimental protocols for the immunoassay platforms discussed. It is crucial to refer to the specific manufacturer's instructions for the exact procedure.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Immunalysis® Benzodiazepine ELISA is a competitive immunoassay. The procedure involves the following key steps:
-
Sample Preparation: Blood samples are often pre-treated, for instance, by protein precipitation.[10]
-
Competitive Binding: A pre-determined amount of enzyme-labeled antigen (e.g., a benzodiazepine conjugate) is added to microplate wells that are coated with a specific antibody. The sample containing the target drug (this compound) is then added. The drug in the sample competes with the enzyme-labeled antigen for binding to the fixed antibody sites.
-
Washing: The wells are washed to remove any unbound materials.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound antigen conjugate catalyzes a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.[1]
Cloned Enzyme Donor Immunoassay (CEDIA)
CEDIA is a homogeneous immunoassay, meaning that the separation of bound and free fractions is not required.
-
Reagent Combination: The sample is mixed with two key reagents. The first contains a genetically engineered inactive fragment of an enzyme (the enzyme donor) conjugated to the drug analyte. The second reagent contains the corresponding active enzyme fragment (the enzyme acceptor) and a specific antibody to the drug.
-
Competitive Binding: The drug in the sample competes with the drug-enzyme donor conjugate for the limited number of antibody binding sites.
-
Enzyme Formation: If the antibody binds to the drug-enzyme donor conjugate, the enzyme donor fragment is sterically hindered from combining with the enzyme acceptor to form an active enzyme. Conversely, if the drug from the sample binds to the antibody, the drug-enzyme donor conjugate is free to combine with the enzyme acceptor, forming an active enzyme.
-
Signal Generation: The active enzyme hydrolyzes a substrate, leading to a measurable change in absorbance. The magnitude of this change is directly proportional to the drug concentration in the sample. Some CEDIA assays include an enzymatic hydrolysis step to detect conjugated forms of the drug.[5][6]
Enzyme Multiplied Immunoassay Technique (EMIT)
EMIT is another type of homogeneous immunoassay.
-
Reagent Mixture: The sample is incubated with a reagent mixture containing an antibody specific to the drug and the drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase).
-
Competitive Binding: The free drug in the sample competes with the enzyme-labeled drug for binding to the antibody.
-
Enzyme Activity Modulation: When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is reduced.
-
Signal Measurement: The enzyme's activity is measured by monitoring the rate of conversion of a substrate. The concentration of the drug in the sample is directly proportional to the measured enzyme activity.
Visualizing Immunoassay Principles and Workflows
To further clarify the underlying mechanisms and procedural steps, the following diagrams have been generated using the DOT language.
Caption: Competitive Immunoassay Signaling Pathway.
Caption: Generalized ELISA Workflow.
Conclusion
The available data indicates that several commercial immunoassays can detect the presence of this compound, primarily through cross-reactivity. ELISA, CEDIA, KIMS II, and HEIA platforms have demonstrated the ability to produce a positive result in the presence of this compound. However, the degree of cross-reactivity can vary, and the EMIT II Plus assay may be less sensitive in some cases.
It is imperative for laboratories to be aware of the cross-reactivity profiles of their chosen immunoassays for novel psychoactive substances. While these screening tests are invaluable for their speed and efficiency, confirmatory analysis using more specific techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for definitive identification and quantification.[11] The choice of immunoassay should be guided by the specific needs of the laboratory, considering factors such as the desired sensitivity, specificity, and the prevalence of particular designer benzodiazepines in the tested population.
References
- 1. bccsu.ca [bccsu.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. ELISA Detection of Phenazepam, Etizolam, Pyrazolam, this compound, Diclazepam and Delorazepam in Blood Using Immunalysis® Benzodiazepine Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] ELISA Detection of Phenazepam, Etizolam, Pyrazolam, this compound, Diclazepam and Delorazepam in Blood Using Immunalysis® Benzodiazepine Kit. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays. | Semantic Scholar [semanticscholar.org]
- 7. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Method for the Quantification of Flubromazepam in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Flubromazepam in human oral fluid. The performance of this new method is compared with an established solid-phase extraction (SPE) based method for the analysis of benzodiazepines in oral fluid, providing researchers with essential data to make informed decisions for their analytical needs.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of the new Liquid-Liquid Extraction (LLE) based method for this compound and a widely utilized Solid-Phase Extraction (SPE) method for a panel of benzodiazepines.
| Parameter | New LLE Method for this compound | Alternative SPE Method for Benzodiazepines[1][2][3][4] |
| Analyte(s) | This compound | Panel of 14 Benzodiazepines |
| Matrix | Human Oral Fluid | Human Oral Fluid |
| Extraction | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Limit of Detection (LOD) | 0.1 ng/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.1 - 1.0 ng/mL |
| Linear Range | 0.25 - 50 ng/mL | Not explicitly stated |
| Accuracy (Bias) | < 15% | Not explicitly stated |
| Precision (RSD) | < 10% | Intraday: 2.8 - 7.29%, Interday: 1.42 - 6.8% |
| Recovery | > 85% | > 83% (for most analytes) |
Experimental Protocols
Detailed methodologies for the new this compound analysis and the comparative SPE method are provided below.
New Method: this compound in Oral Fluid via LLE-LC-MS/MS
This method is designed for the specific and sensitive quantification of this compound.
1. Oral Fluid Collection:
-
Collect oral fluid using a suitable collection device and transfer to a polypropylene tube.
-
Store samples at -20°C until analysis.
2. Sample Preparation (LLE):
-
To 0.5 mL of oral fluid, add an internal standard (e.g., Diazepam-d5).
-
Add 0.5 mL of phosphate buffer (pH 8.4).[5]
-
Add 3 mL of a diethyl ether/methylene chloride (50/50 v/v) solution.[5]
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) was used for quantification.
-
This compound Transitions: Q1: 333.0 amu, Q3: 226.2 amu (quantifier) and 209.0 amu (qualifier).
-
Alternative Method: Benzodiazepine Panel in Oral Fluid via SPE-LC-MS/MS
This established method is suitable for the simultaneous screening of multiple benzodiazepines.[1][2][3][4]
1. Oral Fluid Collection:
-
Oral fluid is collected using a device that dilutes the sample with a preservative buffer.[1]
2. Sample Preparation (SPE):
-
Condition a solid-phase extraction cartridge.[1]
-
Load the oral fluid sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the benzodiazepines with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Performed using a C18 column with a gradient elution of ammonium formate buffer and acetonitrile.
-
-
Mass Spectrometry:
-
Operated in positive ESI mode with MRM for the detection and quantification of a panel of 14 different benzodiazepines.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow of the new LLE-based analytical method for this compound.
Caption: Workflow of the new LLE-LC-MS/MS method for this compound.
Caption: Logical steps from sample to result in the new method.
References
- 1. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of benzodiazepines in oral fluid using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of benzodiazepines in oral fluid using LC-MS-MS. | Semantic Scholar [semanticscholar.org]
- 5. Screening and confirmatory method for benzodiazepines and hypnotics in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Flubromazepam in Forensic and Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides a comparative overview of analytical methodologies for the quantification of Flubromazepam, a designer benzodiazepine. While direct inter-laboratory proficiency testing data for this compound is not publicly available, this document synthesizes information from published research to compare various analytical approaches. The content herein is intended to assist researchers and laboratory professionals in the selection and implementation of robust and reliable methods for the detection and quantification of this substance.
Introduction
This compound is a long-acting benzodiazepine that has emerged as a novel psychoactive substance.[1] Its detection and quantification in biological matrices are crucial for clinical toxicology, forensic investigations, and driving under the influence of drugs (DUID) cases. Several analytical methods have been developed for the determination of this compound in various biological samples, primarily utilizing hyphenated chromatographic and mass spectrometric techniques.[2][3][4] This guide focuses on comparing these methods to aid in the establishment of standardized and accurate quantification procedures.
Quantitative Analysis of this compound: A Methodological Comparison
The following table summarizes key validation parameters from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13 designer benzodiazepines, including this compound, in blood.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification in Blood [5][6]
| Parameter | Reported Value(s) |
| Linear Range | 1–500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Bias | ±12% |
| Intra-day Imprecision (RSD) | 3–20% |
| Inter-day Imprecision (RSD) | 4–21% |
| Matrix Effects | -52% to 33% (RSD: 3-20%) |
| Recovery | 35–90% |
Data synthesized from a study by G. A. C. de Oliveira et al. (2019).[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are protocols for sample preparation and analysis based on published literature.
1. Sample Preparation: Solid Phase Extraction (SPE) for Blood Samples [5][6]
This protocol is based on a method for the analysis of 13 designer benzodiazepines, including this compound, in postmortem blood.
-
Sample Volume: 0.5 mL of postmortem blood.
-
Internal Standard: Addition of an appropriate deuterated internal standard.
-
Extraction: Solid Phase Extraction (SPE).
-
Elution: Elution of the analytes from the SPE cartridge.
-
Reconstitution: Evaporation of the eluent and reconstitution of the residue in a suitable solvent for LC-MS/MS analysis.
2. Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][5][6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualizing Experimental and Logical Workflows
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a laboratory setting, from sample receipt to data analysis.
Caption: A generalized workflow for the laboratory quantification of this compound.
Metabolic Pathway of this compound
Understanding the metabolism of this compound is critical for interpreting analytical findings, as metabolites can also be targets for detection. The primary metabolic transformations of this compound are illustrated below.
Caption: The metabolic pathway of this compound, showing Phase I and Phase II metabolites.[2][7]
Conclusion
The quantification of this compound in biological samples is predominantly achieved through LC-MS/MS, which offers high sensitivity and specificity. While a standardized proficiency testing program for this compound is not yet established, the methodologies presented in the scientific literature provide a solid foundation for laboratories to develop and validate their own robust analytical methods. Adherence to detailed and validated protocols is paramount to ensure the accuracy and reliability of results in both clinical and forensic contexts. Future inter-laboratory comparison studies are encouraged to further standardize the quantification of this and other emerging designer benzodiazepines.
References
- 1. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. bccsu.ca [bccsu.ca]
- 4. Detection and identification of the designer benzodiazepine this compound and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
In Vitro Cardiotoxicity of Flubromazepam: A Comparative Analysis and Future Directions
A detailed examination of the direct cardiac effects of the designer benzodiazepine, Flubromazepam, reveals significant in vitro cardiotoxic potential. This guide provides a comprehensive analysis of the existing experimental data, methodologies, and known cellular impacts. Notably, a critical knowledge gap exists regarding the cardiotoxicity of its metabolites, representing a crucial area for future research in drug safety and toxicology.
Executive Summary
This compound, a potent long-acting designer benzodiazepine, has demonstrated clear evidence of cardiotoxicity in in vitro studies. The primary mechanisms identified are the impairment of cardiomyocyte viability and the significant inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, a key component in cardiac repolarization.[1][2][3] While in vivo studies in rodents have shown an increase in the RR interval, this guide will focus on the direct cellular effects observed in vitro.[3] Currently, there is a lack of publicly available data on the cardiotoxic profiles of this compound's metabolites, including its monohydroxylated and debrominated forms.[4] This absence of data prevents a direct comparative analysis and underscores an urgent need for further investigation to fully characterize the cardiovascular risks associated with this compound exposure.
Comparative Analysis of In Vitro Cardiotoxicity
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Assay | Cell Line | Endpoint | Concentration | Result | Reference |
| MTT Assay | H9c2 Cardiomyocytes | Cell Viability | 100 µM | >20% reduction | [1] |
| hERG Assay | Not Specified | Potassium Channel Inhibition | 100 µM | Considerable inhibition | [1][2] |
Table 1: Summary of In Vitro Cardiotoxic Effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the published research on this compound's cardiotoxicity.[1]
Cardiomyocyte Viability Assay (MTT Assay)
-
Cell Culture: H9c2 cells, a rat cardiomyocyte cell line, were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound (0.1, 1, 10, and 100 µM) or a vehicle control for 24 hours.
-
MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were solubilized.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the vehicle control.
hERG Potassium Channel Inhibition Assay
While the specific type of hERG assay used in the key study was not detailed, a common method is the patch-clamp electrophysiology assay.[1][5][6]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
Compound Application: this compound at a concentration of 100 µM is applied to the cells.
-
Data Analysis: The inhibition of the hERG current by this compound is quantified by comparing the current before and after the application of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathway affected by this compound and a typical experimental workflow for assessing in vitro cardiotoxicity.
Caption: Hypothetical signaling pathway of this compound-induced cardiotoxicity.
Caption: Workflow for in vitro cardiotoxicity assessment of this compound.
This compound Metabolism and Unanswered Questions
Metabolic studies have identified monohydroxylated and debrominated compounds as the primary metabolites of this compound.[4] However, the pharmacological and toxicological profiles of these metabolites remain uncharacterized. The long half-life of this compound suggests that both the parent compound and its metabolites could be present in the body for extended periods, potentially contributing to prolonged cardiotoxic effects.[3]
The key unanswered questions for future research include:
-
Do the metabolites of this compound also inhibit the hERG potassium channel?
-
What are the cytotoxic concentrations of the metabolites in cardiomyocytes?
-
Is there a synergistic cardiotoxic effect when the parent drug and its metabolites are present together?
Conclusion
The available in vitro evidence strongly indicates that this compound poses a direct cardiotoxic risk through mechanisms involving reduced cardiomyocyte viability and inhibition of critical cardiac ion channels. While these findings are significant for understanding the immediate effects of the parent drug, the lack of data on its metabolites represents a substantial gap in the safety assessment of this compound. Future research must prioritize the investigation of the cardiotoxicity of this compound's metabolites to enable a comprehensive risk profile and inform regulatory decisions. This will be crucial for protecting public health from the adverse cardiovascular effects of this and other emerging designer benzodiazepines.
References
- 1. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The designer benzodiazepine, this compound, induces reward-enhancing and cardiotoxic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 6. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of Flubromazepam's potency relative to classical benzodiazepines like Diazepam
A Comparative Guide for Researchers
This guide provides a comparative analysis of Flubromazepam and the classical benzodiazepine, Diazepam, focusing on their potency as modulators of the GABA-A receptor. Due to the limited availability of peer-reviewed, direct comparative studies on this compound, this document synthesizes available experimental data for Diazepam with predictive and anecdotal data for this compound. This guide is intended for researchers, scientists, and drug development professionals to highlight the current understanding and underscore the need for further experimental validation.
Overview of Benzodiazepine Action
Benzodiazepines, including Diazepam and this compound, exert their effects as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, permits the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[4][5] Benzodiazepines bind to a distinct site on the receptor, located at the interface of the α and γ subunits, which enhances the effect of GABA, thereby increasing the frequency of the chloride channel opening.[4][6] This modulation results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.
Quantitative Potency Comparison
Direct experimental comparison of the binding affinity of this compound and Diazepam is limited in publicly available scientific literature. The following table summarizes available data, highlighting the predictive nature of the information for this compound.
| Compound | Receptor Subtype | Potency Measure | Value (nM) | Data Type |
| Diazepam-like (3-S) | α1β3γ2 | Ki | 64 ± 2 | Experimental[7][8] |
| α2β3γ2 | Ki | 61 ± 10 | Experimental[7][8] | |
| α3β3γ2 | Ki | 102 ± 7 | Experimental[7][8] | |
| α5β3γ2 | Ki | 31 ± 5 | Experimental[7][8] | |
| This compound | GABA-A | Predicted IC50 | ~4.27* | Predicted[9] |
| GABA-A | Anecdotal | Slightly less potent than Diazepam | Anecdotal[9] |
*Note: The predicted IC50 value for this compound was derived from a quantitative structure-activity relationship model reported by the World Health Organization, which predicted a log 1/c value of 8.37, where 'c' is the IC50 for displacement of [3H]-diazepam.[9] This is a theoretical value and awaits experimental verification. Anecdotal reports from human use also suggest that this compound is only slightly less potent than Diazepam.[9]
Experimental Protocols
To experimentally determine and compare the binding affinities of this compound and Diazepam, a competitive radioligand binding assay is the standard method.
Radioligand Displacement Assay Protocol
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
1. Membrane Preparation:
-
HEK-293 cells are transfected with the cDNAs encoding the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
After incubation, cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed, resuspended in an appropriate assay buffer, and the protein concentration is determined.[2][7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared receptor membranes (20-50 µg of protein), a fixed concentration of a radioligand with high affinity for the benzodiazepine site (e.g., [3H]Flunitrazepam, typically at a concentration near its Kd value of 1-2 nM), and varying concentrations of the unlabeled test compound (e.g., this compound or Diazepam).[2]
-
Control wells are included for:
-
The plate is incubated (e.g., at 4°C for 60-90 minutes) to allow the binding to reach equilibrium.[2][7]
3. Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[2][10]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound or non-specifically bound radioactivity.[2]
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.[2][10]
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Inhibitory Constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.who.int [cdn.who.int]
- 10. giffordbioscience.com [giffordbioscience.com]
Comparative Binding Affinity of Flubromazepam and Other Benzodiazepines at GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Flubromazepam and other well-characterized benzodiazepines at various γ-aminobutyric acid type A (GABA-A) receptor subtypes. Understanding the differential binding profiles of these compounds is crucial for research into their therapeutic effects and for the development of novel subtype-selective ligands.
While direct experimental data on the binding affinity of this compound at specific GABA-A receptor subtypes is limited in publicly available literature, a quantitative structure-activity relationship (QSAR) model predicts a potent binding affinity for the GABA-A receptor. The predicted value, expressed as a log 1/c of 8.37, is comparable to that of midazolam[1]. The log 1/c represents the logarithm of the reciprocal of the IC50 value for the displacement of [3H]-diazepam from rat cerebral cortex synaptosomes[1].
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel[2]. The specific α subunit (primarily α1, α2, α3, and α5) within the receptor complex significantly influences the pharmacological profile of a binding benzodiazepine[2][3]. Generally, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant actions. The α5 subunit is implicated in cognitive and memory processes[2].
Comparative Binding Affinities of Selected Benzodiazepines
The following table summarizes the binding affinities (Ki in nM) of several benzodiazepines for different GABA-A receptor subtypes. A lower Ki value indicates a higher binding affinity. This data provides a valuable contextual framework for understanding the potential selectivity of this compound.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [4][5] |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [4][5] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [4][5] |
Note: The data presented is for representative compounds from different benzodiazepine classes and may not be exhaustive. Direct comparison between values obtained from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of binding affinities for benzodiazepines to GABA-A receptors is typically performed using a radioligand binding assay. This method measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the receptor of interest.
Radioligand Displacement Assay Protocol
This protocol outlines the steps for determining the binding affinity of a test compound for GABA-A receptors using [3H]flunitrazepam, a commonly used radiolabeled benzodiazepine[2][6][7][8][9].
1. Membrane Preparation:
-
HEK-293 cells are transfected with the cDNAs encoding the desired GABA-A receptor subunit combination (e.g., α1β3γ2)[5].
-
The cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl)[5].
-
The cell membranes containing the receptors are isolated by centrifugation[5].
2. Binding Assay:
-
The prepared membranes are incubated with a specific concentration of a radioligand, such as [³H]flunitrazepam, which binds to the benzodiazepine site on the GABA-A receptor[5].
-
Various concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor[5].
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium[5].
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand[9].
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting[2].
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value[2].
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[4].
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. cdn.who.int [cdn.who.int]
- 2. benchchem.com [benchchem.com]
- 3. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
The Gold Standard: Validating Deuterated Flubromazepam as an Internal Standard for Quantitative Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical research and forensic toxicology, the precision and reliability of quantitative methods are paramount. The use of an internal standard (IS) is a fundamental practice to ensure accuracy by correcting for variations during sample preparation and analysis. Among the choices for an internal standard, stable isotope-labeled (SIL) compounds, such as deuterated analogs, are widely regarded as the gold standard. This guide provides an objective comparison of the performance of deuterated flubromazepam (e.g., this compound-d4) as an internal standard against non-deuterated alternatives, supported by established analytical principles and representative experimental data.
The Critical Role of an Ideal Internal Standard
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it experiences similar effects during extraction, ionization, and chromatographic separation, thereby providing a reliable reference for quantification. Deuterated internal standards fulfill this requirement exceptionally well because their chemical structure is nearly identical to the analyte, with the only difference being the substitution of hydrogen atoms with the heavier isotope, deuterium.[1]
Performance Comparison: Deuterated this compound vs. Non-Deuterated Alternatives
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with Deuterated this compound IS (Expected Performance) | Method with Non-Deuterated IS (e.g., Diazepam-d5) (Representative Data) | Acceptance Criteria (FDA/SWGTOX) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990[2] | ≥ 0.99 |
| Accuracy (% Bias) | Within ±10% | Within ±15%[2] | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 10% | ≤ 15%[2] | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 15% | > 20% in some cases | Consistent and reproducible |
| Recovery | Consistent and reproducible | May be variable | Consistent and reproducible |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation. Data for the non-deuterated IS is representative of what can be expected based on published methods for similar analytes.
The expected superior performance of the deuterated internal standard is most evident in the mitigation of matrix effects. Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS analysis. As the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for more accurate correction. A non-deuterated internal standard, having a different retention time, may elute in a region with different matrix interferences, leading to less reliable quantification.
Experimental Protocols
A thorough validation of an analytical method is crucial to ensure its reliability. The following protocols are based on established guidelines from the U.S. Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX).
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and deuterated this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution to cover the intended calibration range.
-
Internal Standard Working Solution: Prepare a working solution of deuterated this compound at a concentration that yields a robust and reproducible response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum, or urine), add 25 µL of the deuterated this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of this compound from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and deuterated this compound.
-
Method Validation Experiments
The following validation parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of this compound and its deuterated internal standard.
-
Calibration Curve: Prepare a calibration curve using at least eight non-zero concentration levels. The curve should be fitted using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on multiple days.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Conclusion
The validation and use of a deuterated internal standard, such as this compound-d4, is the unequivocally superior approach for the quantitative analysis of this compound. The near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy, precision, and overall data reliability. While non-deuterated internal standards can be employed, they necessitate more rigorous validation to characterize their limitations. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies, clinical trials, and forensic investigations, the adoption of a deuterated internal standard for this compound is a critical step towards achieving robust and defensible results.
References
Safety Operating Guide
Proper Disposal Procedures for Flubromazepam in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Flubromazepam, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a benzodiazepine derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[1] If the this compound is in a solvent, such as methanol, it is considered a flammable and toxic liquid, requiring additional handling precautions in a well-ventilated area, preferably a fume hood.[1]
Waste Characterization and Regulatory Overview
Proper disposal begins with correct waste characterization. This compound waste must be treated as regulated chemical waste.
-
Hazardous Waste Determination : Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste must be evaluated to determine if it is hazardous. This compound, particularly when in solution with solvents like methanol, may be classified as a characteristic hazardous waste due to toxicity or ignitability.[1][2]
-
Controlled Substance Status : this compound is a controlled substance in several jurisdictions (e.g., Schedule IV in Canada, Class C in the UK, and Schedule I in Virginia, USA).[3] Researchers must consult their local and national regulations, as this may impose additional handling, storage, and disposal requirements, often involving agencies like the U.S. Drug Enforcement Administration (DEA).[2]
-
Prohibited Disposal Methods : Under no circumstances should this compound be disposed of via the sanitary sewer (drain) or mixed with general household or laboratory trash.[1] This practice poses a risk to public health and the environment.[4]
Step-by-Step Disposal Protocol
-
Segregation : Isolate all waste containing this compound, including pure substance, solutions, contaminated PPE, and empty containers, from all other waste streams.
-
Containment :
-
Place the waste into a dedicated, properly sealed, and chemically compatible hazardous waste container.[2] The container must be in good condition and free of leaks.
-
For solutions, ensure the container can safely hold liquids and is compatible with the solvent used.
-
-
Labeling :
-
Clearly label the container with the words "Hazardous Waste."[2]
-
Identify the contents, including "this compound" and any solvents (e.g., "Methanol"). List the approximate concentrations and quantities.
-
Indicate the relevant hazardous characteristics (e.g., "Toxic," "Ignitable").
-
-
Storage :
-
Store the sealed and labeled container in a designated and secure satellite accumulation area or a central hazardous waste storage area within the laboratory.
-
Follow all institutional and regulatory guidelines regarding storage time limits.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste management contractor.
-
The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred and most environmentally sound method for destroying pharmaceutical waste is high-temperature incineration.[5]
-
Quantitative Data and Disposal Parameters
The following table summarizes key quantitative and qualitative parameters for this compound disposal.
| Parameter | Guideline/Specification | Source(s) |
| Recommended Disposal Technology | High-Temperature Incineration | [5] |
| Incineration Temperature | > 1,200°C is ideal for pharmaceutical destruction. | [5] |
| Regulatory Framework (U.S.) | EPA: 40 CFR 266 Subpart P; DEA regulations if applicable. | [2] |
| Prohibited Disposal Routes | Sewer System (Drain), Household/General Laboratory Trash. | [1] |
| Container for Acute HW Pharma | Empty containers that held acute hazardous waste pharmaceuticals may be exempt from hazardous waste rules. | [2] |
Experimental Protocols
The disposal procedure itself is a regulatory compliance protocol rather than an experimental one. The key methodology is Waste Segregation and Containerization , as detailed in the step-by-step guide above. This ensures that the chemically active and potentially hazardous this compound is managed in a controlled manner from the point of generation to its final destruction.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Flubromazepam
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the handling of Flubromazepam in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and proper disposal of this potent psychoactive compound.
Hazard Identification and Engineering Controls
This compound is a benzodiazepine derivative that is harmful if swallowed and may cause drowsiness or dizziness.[1] As a potent compound, it should be handled with appropriate engineering controls to minimize exposure.
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood. General laboratory ventilation should ensure a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Required when handling this compound powder or solutions to protect against accidental splashes. A face shield may be necessary for larger-scale operations or when there is a significant risk of splashing.[2] |
| Hand Protection | Powder-free nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals and are recommended for handling potent pharmaceutical compounds.[3][4] A minimum thickness of 5 mil is advised. Double-gloving is strongly recommended to provide an additional layer of protection.[2] Gloves should be changed immediately if they become contaminated or at least every two hours. |
| Body Protection | Disposable gown or lab coat. | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] This prevents contamination of personal clothing. The gown should be removed and disposed of as contaminated waste before leaving the work area. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR). | Required when handling this compound powder outside of a containment hood to prevent inhalation. The need for respiratory protection should be determined by a risk assessment of the specific procedures being performed.[2] |
Experimental Protocols
1. Donning and Doffing of Personal Protective Equipment (PPE)
A strict protocol for putting on and taking off PPE is critical to prevent cross-contamination.
-
Donning Sequence:
-
Perform hand hygiene.
-
Put on the disposable gown, ensuring it is fully fastened.
-
Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Put on the second pair of nitrile gloves.
-
Don eye and face protection.
-
If required, don the N95 respirator, ensuring a proper seal.
-
-
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves.
-
Remove the disposable gown by rolling it outwards and away from the body.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Remove the respirator (if used).
-
Perform thorough hand hygiene with soap and water.
-
2. Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1]
-
Skin Contact: Although generally not irritating, it is prudent to wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[1]
3. Spill Cleanup Protocol for this compound Powder
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: At a minimum, this includes a disposable gown, double nitrile gloves, eye protection, and an N95 respirator.
-
Contain the Spill: Gently cover the spill with absorbent pads or a plastic sheet to prevent the powder from becoming airborne.[5]
-
Wet the Material: Carefully dampen the absorbent material covering the spill with a suitable solvent (e.g., 70% ethanol) to prevent dust generation.[6]
-
Clean the Area:
-
Decontaminate: Wipe the area with a 10% bleach solution, followed by a rinse with 1% sodium thiosulfate to neutralize the bleach, and then a final water rinse.[6]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Operational and Disposal Plans
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as non-hazardous pharmaceutical waste and disposed of according to institutional and local regulations.[8] The preferred method of disposal is high-temperature incineration through a licensed hazardous waste disposal vendor.[8]
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including unused this compound powder, contaminated PPE (gloves, gowns, etc.), and cleaning materials, should be collected in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly sealed to prevent leaks or spills.
-
-
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous pharmaceutical waste.[9]
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Disposal Decision Tree
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for this compound waste disposal.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. 3.4.2 Double Gloving | Environment, Health and Safety [ehs.cornell.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. gloves.com [gloves.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
